(R)-Posenacaftor sodium
Description
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Properties
Molecular Formula |
C27H27NNaO5 |
|---|---|
Molecular Weight |
468.5 g/mol |
InChI |
InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/t17-;/m0./s1 |
InChI Key |
GSYMTYPDLBWOIU-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)O[C@@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O.[Na] |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Posenacaftor Sodium: A Technical Overview of its CFTR Corrector Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Posenacaftor sodium, also known as PTI-801, is a third-generation small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Proteostasis Therapeutics, it is designed to address the underlying protein folding and trafficking defects caused by mutations in the CFTR gene, most notably the F508del mutation, which is the most common cause of cystic fibrosis (CF). This technical guide provides a comprehensive overview of the available scientific information on the CFTR corrector activity of this compound, including its mechanism of action, preclinical and clinical findings, and the experimental methodologies used for its characterization.
(R)-Posenacaftor acts by aiding the proper folding of the mutant CFTR protein, thereby enabling its trafficking from the endoplasmic reticulum to the cell surface, where it can function as a chloride ion channel.[1][2] Clinical investigations have primarily focused on its use in combination with other CFTR modulators, such as the potentiator dirocaftor (PTI-808) and the amplifier nesolicaftor (PTI-428), to achieve a more comprehensive restoration of CFTR function.[3]
Mechanism of Action
The primary defect in individuals with the F508del-CFTR mutation is the misfolding of the CFTR protein, leading to its recognition by the cellular quality control machinery and subsequent degradation before it can reach the cell membrane.[1][4] (R)-Posenacaftor functions as a pharmacological chaperone that binds to the misfolded F508del-CFTR protein, stabilizing its conformation and facilitating its proper folding and subsequent trafficking to the cell surface.[1][2]
Data Presentation
Preclinical Efficacy (Illustrative Data)
The following table illustrates the kind of quantitative data that would be generated in preclinical studies to characterize the efficacy of a CFTR corrector like (R)-Posenacaftor. The values presented here are hypothetical and for illustrative purposes only, as specific data for (R)-Posenacaftor is not publicly available.
| Assay Type | Cell Line | Endpoint Measured | (R)-Posenacaftor EC50 | Maximal Efficacy (% of Wild-Type CFTR) |
| Biochemical Assay | CFBE41o- (F508del/F508del) | CFTR Band C/B Ratio | Not Publicly Available | Not Publicly Available |
| Functional Assay | Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR | YFP-Halide Influx | Not Publicly Available | Not Publicly Available |
| Electrophysiology | Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del) | Change in Short-Circuit Current (Isc) in Ussing Chamber | Not Publicly Available | Not Publicly Available |
Clinical Efficacy (Published Data)
The following table summarizes key clinical trial results for (R)-Posenacaftor in combination with other CFTR modulators in patients with cystic fibrosis.
| Clinical Trial Phase | Patient Population | Treatment Regimen | Key Findings | Reference |
| Phase 2 | F508del homozygous | (R)-Posenacaftor (600 mg) + Dirocaftor (150 mg) + Nesolicaftor (30 mg) | Mean absolute improvement in ppFEV1 of 8 percentage points over placebo. Mean reduction in sweat chloride concentration of 29 mmol/L compared to placebo. | [4] |
| Phase 1/2 | F508del homozygous | (R)-Posenacaftor (400 mg) | Significant improvements in sweat chloride and BMI. | [4] |
Experimental Protocols
Detailed, step-by-step protocols for the specific application of these methods to (R)-Posenacaftor are not publicly available. The following sections provide generalized protocols for the key assays used to characterize CFTR corrector activity, based on standard methodologies in the field.
Western Blotting for CFTR Protein Maturation
This assay is used to biochemically assess the correction of F508del-CFTR protein trafficking. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus. An increase in the Band C to Band B ratio indicates successful correction.
Protocol:
-
Cell Culture and Treatment: Plate human bronchial epithelial cells (e.g., CFBE41o- with F508del/F508del mutation) and culture until confluent. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 30-50 µg of total protein on a 7.5% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR (e.g., clone 596 or M3A7) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Perform densitometric analysis to quantify the intensity of Band B and Band C.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional assessment of CFTR channel activity at the cell surface.
Protocol:
-
Cell Culture: Seed primary human bronchial epithelial cells from CF patients (F508del/F508del) on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface for 4-6 weeks to achieve a differentiated, polarized monolayer.
-
Corrector Treatment: Treat the epithelial monolayers with this compound at desired concentrations for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral surfaces with Krebs-Bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and record the baseline Isc.
-
Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to both chambers to activate CFTR.
-
Add a CFTR potentiator (e.g., genistein or VX-770) to the apical chamber to maximally stimulate CFTR channel gating.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonist and potentiator, which represents the level of CFTR-mediated chloride secretion.
Patch-Clamp Electrophysiology for Single-Channel Analysis
This technique allows for the direct measurement of the activity of individual CFTR ion channels in the cell membrane, providing insights into channel gating properties (e.g., open probability).
Protocol:
-
Cell Preparation: Plate cells expressing F508del-CFTR (e.g., CHO or HEK293 cells) on glass coverslips and treat with this compound for 24 hours to promote CFTR trafficking.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an appropriate intracellular solution.
-
Patch Formation: Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane in the cell-attached or excised-patch configuration.
-
Data Acquisition: In the voltage-clamp mode, record the single-channel currents in response to CFTR activation (e.g., with PKA and ATP in excised patches).
-
Data Analysis: Analyze the recorded currents to determine the single-channel conductance and open probability (Po).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CFTR protein processing pathway and the role of (R)-Posenacaftor.
Caption: Experimental workflow for evaluating (R)-Posenacaftor's corrector activity.
Conclusion
This compound is a promising CFTR corrector that has demonstrated the potential to rescue the folding and trafficking of the F508del-CFTR protein, leading to improvements in CFTR function in preclinical and clinical settings, particularly as part of a combination therapy. Its shared mechanism of action with elexacaftor suggests it targets a key conformational defect in the F508del-CFTR protein. While detailed preclinical quantitative data and specific experimental protocols are not widely available, the established methodologies for characterizing CFTR correctors provide a clear framework for its evaluation. Further research and publication of detailed preclinical data will be crucial for a more complete understanding of its therapeutic potential and for guiding the development of future CFTR modulator therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. sophion.com [sophion.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Core Pharmacology and Toxicology of PTI-801 (Posenacaftor): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTI-801, also known as posenacaftor, is an investigational small molecule that acts as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. Developed by Proteostasis Therapeutics, it has been evaluated in clinical trials for the treatment of cystic fibrosis (CF), an autosomal recessive disorder caused by mutations in the CFTR gene. This technical guide provides a comprehensive overview of the pharmacology and toxicology of PTI-801, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Core Pharmacology
Mechanism of Action
Posenacaftor is designed to address the underlying molecular defect in the most common CF-causing mutation, F508del. This mutation results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in the amount of functional CFTR protein at the cell surface.
PTI-801 acts as a CFTR corrector, meaning it aids in the proper folding and processing of the defective F508del-CFTR protein.[1][2] This correction allows the rescued protein to traffic from the ER to the Golgi apparatus and ultimately to the plasma membrane, where it can function as a chloride ion channel. Preclinical studies have indicated that posenacaftor, particularly as part of a triple combination therapy with the CFTR potentiator dirocaftor (PTI-808) and the CFTR amplifier nesolicaftor (PTI-428), can restore the function of the F508del-CFTR protein to near-normal levels.[3] Further research suggests that PTI-801 shares a common mechanism of action with the approved CFTR corrector elexacaftor (VX-445), involving a shared binding site to rescue the F508del-CFTR protein.[4]
In Vitro Efficacy
Preclinical studies have demonstrated the in vitro efficacy of posenacaftor in rescuing F508del-CFTR function. A key study in human bronchial epithelial cells from homozygous F508del donors showed a significant increase in CFTR chloride transport activity.
| Combination Therapy | Cell Type | Endpoint | Result vs. Control (tezacaftor+ivacaftor) |
| PTI-801 + PTI-808 | Human Bronchial Epithelial Cells (F508del homozygous) | CFTR Chloride Transport Activity | 193% Increase |
| PTI-801 + PTI-808 + PTI-428 | Human Bronchial Epithelial Cells (F508del homozygous) | CFTR Chloride Transport Activity | 369% Increase |
Furthermore, the potency of PTI-801 has been reported with an EC50 of approximately 0.52 μM.[5]
Clinical Pharmacology
Posenacaftor has been evaluated in Phase 1 and Phase 2 clinical trials, both as a monotherapy and as part of a combination regimen.
Pharmacodynamics
In a Phase 1/2 clinical trial (NCT03140527), escalating doses of posenacaftor were administered to CF patients. The study demonstrated dose-dependent improvements in key biomarkers of CFTR function.
| Dose | Primary Outcome | Result |
| 100 mg | Sweat Chloride | Statistically significant improvement |
| 200 mg | Sweat Chloride | Statistically significant improvement |
| 400 mg | Sweat Chloride & BMI | Statistically significant improvement |
Improvements in lung function, as measured by percent predicted forced expiratory volume in one second (ppFEV1), were observed across all dose levels, although these did not reach statistical significance in this early-phase study.[1]
In a subsequent Phase 2 study, a triple combination therapy including 600 mg of posenacaftor resulted in a 5% improvement in ppFEV1 from baseline and a 19 mmol/L reduction in sweat chloride compared to baseline.[1]
Safety and Tolerability
Across clinical trials, posenacaftor has been generally well-tolerated. The majority of reported adverse events were mild to moderate in severity.[6] In a Phase 1/2 study, the most common adverse event was symptom worsening, which was observed in 10% of participants.[1]
Toxicology
Detailed preclinical toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available in the reviewed literature. Preclinical studies mentioned in press releases and publications primarily focus on efficacy and mechanism of action. However, the progression of PTI-801 into clinical trials indicates that it passed the necessary preclinical safety and toxicology assessments required by regulatory agencies.
Experimental Protocols
While detailed, step-by-step protocols for all cited experiments are not available in the public domain, the following outlines the general methodologies used to assess the pharmacology of PTI-801.
In Vitro CFTR Function Assays
Objective: To measure the ability of PTI-801 to rescue the function of F508del-CFTR in vitro.
General Protocol:
-
Cell Culture: Human bronchial epithelial cells derived from individuals with the F508del/F508del genotype are cultured to form a polarized monolayer on permeable supports.
-
Compound Incubation: The cell monolayers are incubated with PTI-801, alone or in combination with other CFTR modulators (e.g., PTI-808, PTI-428), for a specified period (e.g., 24-48 hours) to allow for CFTR correction.
-
Ussing Chamber Assay: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
CFTR Activation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist, such as forskolin, to the basolateral side of the cells.
-
Data Analysis: The change in Isc following CFTR activation is measured and compared between treated and untreated (or vehicle control) cells to determine the extent of functional rescue.
Conclusion
PTI-801 (posenacaftor) is a CFTR corrector with a clear mechanism of action focused on rescuing the folding and trafficking of the F508del-CFTR protein. Preclinical and clinical data have demonstrated its potential to improve CFTR function, particularly as part of a triple combination therapy. While detailed public information on its toxicology is limited, its progression through clinical trials suggests a manageable safety profile. Further research and publication of detailed preclinical data would provide a more complete understanding of this investigational therapeutic for cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
(R)-Posenacaftor Sodium: A Technical Guide to F508del CFTR Correction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is an autosomal recessive disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), results in the misfolding of the CFTR protein. This misfolded protein is retained within the endoplasmic reticulum (ER) and subsequently targeted for premature degradation, leading to a significant reduction of functional CFTR channels at the cell surface. (R)-Posenacaftor sodium (also known as PTI-801) is a next-generation CFTR corrector designed to address this primary defect. As a small molecule, it aids in the conformational stabilization of the F508del-CFTR protein, facilitating its processing and trafficking to the plasma membrane where it can function as a chloride and bicarbonate channel.[1][2][3] This guide provides an in-depth technical overview of (R)-Posenacaftor, its mechanism of action, key experimental data, and the methodologies used for its characterization.
Mechanism of Action: F508del CFTR Correction
(R)-Posenacaftor functions as a CFTR corrector, a class of molecules that directly interacts with the mutant CFTR protein to facilitate its proper folding and trafficking through the cellular quality control system.[2][4] The F508del mutation primarily impairs the folding of the first nucleotide-binding domain (NBD1), preventing its correct assembly with other domains and leading to ER retention.
Recent studies indicate that (R)-Posenacaftor (PTI-801) shares a common mechanism of action with elexacaftor (VX-445), a type III corrector.[5] This class of correctors is thought to bind to and stabilize the NBD1 domain and its interfaces with the transmembrane domains (TMDs), promoting a more native-like conformation. This correction allows the F508del-CFTR protein to bypass ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the cell surface. When used in combination with other correctors that bind to different sites (e.g., type I correctors like tezacaftor), (R)-Posenacaftor demonstrates synergistic effects, leading to a greater rescue of functional F508del-CFTR at the plasma membrane.[5]
Data Presentation
The efficacy of (R)-Posenacaftor has been evaluated in both preclinical models and clinical trials, primarily as part of combination therapies.
In Vitro Efficacy
While specific EC50 values for (R)-Posenacaftor monotherapy are not widely published, its activity is characterized by its ability to increase the amount of mature, fully-glycosylated F508del-CFTR (Band C) in Western blot analysis and to restore chloride transport in functional assays. In human bronchial epithelial (HBE) cells from F508del homozygous donors, a triple combination including Posenacaftor, Dirocaftor, and Nesolicaftor increased CFTR chloride transport to levels comparable to the highly effective elexacaftor/tezacaftor/ivacaftor combination.[6]
Table 1: Representative In Vitro Data for F508del-CFTR Corrector (VX-809/Lumacaftor) (Note: Data for a well-characterized corrector is provided as a representative example due to the limited availability of specific quantitative data for (R)-Posenacaftor monotherapy.)
| Cell Type | Assay | Parameter | Value | Reference |
| FRT cells | Western Blot | F508del-CFTR Maturation | 7.1 ± 0.3 fold increase | [7] |
| FRT cells | Functional Assay | EC50 for Maturation | 0.1 ± 0.1 µM | [7] |
| F508del-HBE | Western Blot | F508del-CFTR Maturation | ~8-fold increase | [7] |
| F508del-HBE | Ussing Chamber | EC50 for Cl- Transport | 81 ± 19 nM | [7] |
| F508del-HBE | Ussing Chamber | Max Cl- Secretion | ~14% of non-CF HBE | [7] |
Clinical Efficacy
(R)-Posenacaftor (PTI-801) has been evaluated in clinical trials with patients homozygous for the F508del mutation, demonstrating improvements in key clinical endpoints.
Table 2: Clinical Trial Results for (R)-Posenacaftor in Combination Therapies (F508del Homozygous Patients)
| Study / Combination | Duration | Endpoint | Mean Absolute Improvement (vs. Placebo) | Statistical Significance | Reference |
| Phase 1 (PTI-801 + Orkambi®) | 14 days | ppFEV1 (100 mg PTI-801) | ~4 percentage points | Not specified | [8] |
| Phase 1 (Doublet: PTI-801 + PTI-808) | 14 days | ppFEV1 (300 mg each) | 6.6 percentage points | Not specified | [9] |
| Phase 1 (Doublet: PTI-801 + PTI-808) | 14 days | Sweat Chloride (300 mg each) | ~ -13 mmol/L | Not specified | [9] |
| Phase 2 (Triplet: Dirocaftor + Posenacaftor + Nesolicaftor) | 28 days | ppFEV1 | 8 percentage points | p ≤ 0.01 | [10][11] |
| Phase 2 (Triplet: Dirocaftor + Posenacaftor + Nesolicaftor) | 28 days | Sweat Chloride | -29 mmol/L | p < 0.0005 | [10][11] |
Experimental Protocols
The characterization of CFTR correctors like (R)-Posenacaftor relies on a series of well-established biochemical and functional assays.
Western Blot for CFTR Maturation
This assay assesses the ability of a corrector to rescue the F508del-CFTR protein from ER degradation, allowing it to be properly glycosylated in the Golgi apparatus. This results in a shift in its molecular weight, which can be visualized by Western blot. The immature, core-glycosylated form is termed 'Band B' (~150 kDa), while the mature, complex-glycosylated form that has trafficked through the Golgi is 'Band C' (~170-180 kDa).[12][13]
Methodology:
-
Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and allow them to adhere. Treat cells with various concentrations of (R)-Posenacaftor or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates in Laemmli sample buffer (without boiling, typically 37°C for 30-45 minutes) and separate proteins on a low-percentage (~7.5%) SDS-polyacrylamide gel.[4][14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer) for at least 1 hour.
-
Incubate with a primary antibody specific to CFTR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the intensity of Band B and Band C using densitometry software. The correction efficiency is often expressed as the ratio of Band C to total CFTR (Band B + Band C).[15]
Ussing Chamber Assay for CFTR-Mediated Ion Transport
The Ussing chamber assay is the gold standard for measuring ion transport across an epithelial monolayer. It directly quantifies CFTR-dependent chloride secretion by measuring the short-circuit current (Isc).
Methodology:
-
Cell Culture: Grow human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports (e.g., Transwell inserts) at an air-liquid interface until they form a polarized and differentiated monolayer.
-
Compound Incubation: Treat the HBE cultures with (R)-Posenacaftor for 48 hours prior to the assay to allow for CFTR correction and trafficking.
-
Chamber Setup: Mount the permeable support containing the cell monolayer between the two halves of an Ussing chamber. Fill both apical and basolateral chambers with physiological Ringer's solution, and maintain at 37°C and aerate with 95% O2/5% CO2.
-
Short-Circuit Current Measurement:
-
Clamp the transepithelial voltage to 0 mV and continuously record the resulting short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
Add an ENaC inhibitor (e.g., 10-100 µM Amiloride) to the apical chamber to block sodium absorption.[1]
-
Sequentially add a CFTR agonist (e.g., 10 µM Forskolin) to stimulate cAMP production and activate CFTR channels.
-
Add a CFTR potentiator (e.g., 10 µM Genistein or a specific potentiator like Ivacaftor) to the apical side to maximize channel opening.
-
Finally, add a CFTR-specific inhibitor (e.g., 20 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.[1]
-
-
Data Analysis: The magnitude of the CFTRinh-172-sensitive current represents the functional activity of the corrected F508del-CFTR channels.
YFP-Based Halide Influx Assay
This is a cell-based functional assay suitable for high-throughput screening. It uses a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with F508del-CFTR. The influx of iodide (I-) through active CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.[6]
Methodology:
-
Cell Culture: Plate cells stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in a 96- or 384-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with corrector compounds, such as (R)-Posenacaftor, for 18-24 hours at 37°C to allow for F508del-CFTR rescue.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Add a stimulus solution containing a CFTR agonist (e.g., 20 µM Forskolin) and a potentiator (e.g., 50 µM Genistein) to activate the corrected channels.
-
Place the plate in a fluorescence plate reader and measure the baseline YFP fluorescence.
-
Inject an iodide-containing solution (replacing chloride with iodide) into each well.
-
Immediately begin kinetic fluorescence readings.
-
-
Data Analysis: Calculate the initial rate of fluorescence quenching. A faster rate of quenching indicates higher CFTR-mediated iodide influx and thus greater functional correction.
Logical & Experimental Workflows
The discovery and characterization of a CFTR corrector like (R)-Posenacaftor follows a structured workflow from initial screening to preclinical validation.
Conclusion
This compound is a promising next-generation CFTR corrector that has demonstrated significant potential in rescuing the primary defect associated with the F508del mutation. By stabilizing the F508del-CFTR protein and facilitating its trafficking to the cell surface, it restores chloride and bicarbonate channel function. Clinical data, particularly in combination with other CFTR modulators, have shown meaningful improvements in lung function and sweat chloride concentration, key indicators of disease modification in Cystic Fibrosis. The methodologies outlined in this guide represent the standard for characterizing such corrector compounds, providing a robust framework for future research and development in this critical therapeutic area.
References
- 1. Restoration of CFTR function in patients with cystic fibrosis carrying the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. posenacaftor (PTI-801) / FAIR Therapeutics, TuHURA Bio [delta.larvol.com]
- 7. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altered chloride ion channel kinetics associated with the delta F508 cystic fibrosis mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short-term consequences of F508del-CFTR thermal instability on CFTR-dependent transepithelial currents in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-Posenacaftor Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Posenacaftor sodium (also known as PTI-801) is an investigational small molecule that has been developed as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This technical guide provides a comprehensive overview of the available public data on the discovery and development of this compound, with a focus on its mechanism of action, preclinical rationale, and clinical evaluation. The information is intended for researchers, scientists, and professionals involved in drug development.
(R)-Posenacaftor was developed by Proteostasis Therapeutics to address the underlying cause of cystic fibrosis (CF) in individuals with specific mutations in the CFTR gene, most notably the F508del mutation.[1] This mutation leads to the production of a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride ion channel.[1] (R)-Posenacaftor is designed to correct this misfolding, enabling the transport of the CFTR protein to the cell membrane and thereby restoring its function.[1]
Discovery and Lead Optimization
Detailed information regarding the specific discovery and lead optimization process for this compound is not extensively available in the public domain and is likely considered proprietary by the developing company.
Chemical Synthesis
A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in peer-reviewed journals. Pharmaceutical companies typically protect the specific manufacturing processes of their investigational compounds. However, the chemical structure of Posenacaftor is known, and its synthesis would likely involve multi-step organic chemistry techniques common in the synthesis of complex heterocyclic molecules. A patent application, WO2019156946, has been associated with compositions and methods for improving CFTR function and may contain information related to the synthesis of related compounds.[2]
Mechanism of Action
(R)-Posenacaftor functions as a CFTR corrector. In individuals with the F508del mutation, the CFTR protein is misfolded within the endoplasmic reticulum (ER) and targeted for degradation by the cellular quality control machinery. (R)-Posenacaftor is designed to bind to the misfolded F508del-CFTR protein, facilitating its proper folding and subsequent trafficking to the plasma membrane.[1] Once at the cell surface, the corrected CFTR protein can function as a chloride channel, a process that is often enhanced by the co-administration of a CFTR potentiator, which increases the channel's opening probability.
Recent studies suggest that (R)-Posenacaftor (PTI-801) shares a common mechanism of action with elexacaftor (VX-445), a component of the highly effective triple combination therapy for CF. It is believed that they share a common binding site on the CFTR protein.
Preclinical Studies
Clinical Development
This compound has been evaluated in Phase 1 and Phase 2 clinical trials, both as a monotherapy and as part of a combination regimen with other CFTR modulators developed by Proteostasis Therapeutics, namely the potentiator dirocaftor (PTI-808) and the amplifier nesolicaftor (PTI-428).
Phase 1 Study in Healthy Volunteers and CF Patients (NCT03140527)
This study was designed to assess the safety, tolerability, and pharmacokinetics of (R)-Posenacaftor in healthy volunteers and in CF patients.[1][4] The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4]
Clinical Efficacy Data
The following tables summarize the publicly available clinical trial data for (R)-Posenacaftor.
Table 1: Efficacy of (R)-Posenacaftor (PTI-801) in CF Patients on Background Orkambi® Therapy (14-Day Study)
| Dose of PTI-801 | Change in Sweat Chloride (mmol/L) | Change in BMI ( kg/m ²) | Change in ppFEV1 (%) |
| 100 mg | Not Reported | Not Reported | Improvement observed |
| 200 mg | Statistically Significant Improvement | Not Statistically Significant | Improvement observed |
| 400 mg | Statistically Significant Improvement | Statistically Significant Improvement | Improvement observed |
Note: Specific mean change values were not consistently provided in the source documents. The improvements in ppFEV1 were not statistically significant.[1][5]
Table 2: Efficacy of Triple Combination Therapy (Posenacaftor, Dirocaftor, Nesolicaftor) in F508del Homozygous CF Patients (28-Day, Phase 2 Study)
| Treatment Group | Mean Absolute Improvement in ppFEV1 (percentage points over placebo) | Mean Improvement in Sweat Chloride Concentration (mmol/L vs. placebo) |
| Triple Combination (600 mg Posenacaftor, 300 mg Dirocaftor, 10 mg Nesolicaftor) | 8 (p ≤ 0.01) | -29 (p < 0.0005) |
[3]
Experimental Protocols
Detailed experimental protocols used by Proteostasis Therapeutics are proprietary. However, the following are representative protocols for key assays used in the development of CFTR modulators.
Western Blotting for CFTR Protein Correction
This method is used to assess the ability of a corrector compound to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).
Methodology:
-
Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR are cultured to confluence. Cells are treated with (R)-Posenacaftor at various concentrations for 24-48 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE on a 6% polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative intensity of Band B and Band C is quantified to determine the correction efficiency.
Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.
Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive YFP are grown on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Corrector Treatment: The cells are incubated with (R)-Posenacaftor for 24 hours to allow for correction and trafficking of F508del-CFTR to the apical membrane.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.
-
CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by the addition of forskolin (to increase cAMP) and a potentiator to the apical chamber. The specificity of the current is confirmed by the addition of a CFTR inhibitor. The change in Isc upon stimulation is a measure of CFTR function.
Fluorescence-Based Functional Assays
These assays provide a higher-throughput method to assess CFTR function by measuring changes in intracellular halide concentration.
Methodology:
-
Cell Culture and Treatment: Cells expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) are plated in multi-well plates and treated with (R)-Posenacaftor.
-
Assay Buffer Exchange: The cell culture medium is replaced with a chloride-containing buffer.
-
CFTR Activation: CFTR is activated with a cocktail containing forskolin and a potentiator.
-
Iodide Addition: A buffer containing iodide is added, which quenches the YFP fluorescence as it enters the cell through active CFTR channels.
-
Fluorescence Measurement: The rate of fluorescence quenching is measured over time using a fluorescence plate reader. A faster quenching rate indicates greater CFTR channel activity.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) from preclinical and clinical studies have not been made publicly available. Press releases from Proteostasis Therapeutics have stated that the pharmacokinetic profiles of their CFTR modulators, including PTI-801, were evaluated and were generally consistent with once-daily dosing, with no clinically meaningful drug-drug interactions observed with lumacaftor or ivacaftor.[1]
Safety and Tolerability
In clinical trials, (R)-Posenacaftor, both alone and in combination with other CFTR modulators, was generally well-tolerated.[1] The majority of adverse events reported were mild to moderate in severity.[5] In a 14-day study of PTI-801 in CF patients on background Orkambi® therapy, the most common adverse events were pulmonary exacerbations, which occurred in 10% of participants, regardless of the treatment group.[5]
Conclusion
This compound is a CFTR corrector that has shown promise in clinical trials for the treatment of cystic fibrosis, particularly as part of a triple combination therapy. While detailed information on its discovery, synthesis, and preclinical development is limited in the public domain, the available clinical data demonstrate its potential to improve key clinical markers of CF, such as sweat chloride concentration and lung function. The detailed experimental protocols for key in vitro assays provide a framework for the continued research and development of novel CFTR modulators. Further publication of preclinical and pharmacokinetic data would provide a more complete understanding of the profile of this investigational drug.
References
- 1. Proteostasis Therapeutics Announces Positive Clinical Results from Studies of PTI-428, PTI-801 and PTI-808 in Healthy Volunteers and Patients With Cystic Fibrosis - BioSpace [biospace.com]
- 2. annualreports.com [annualreports.com]
- 3. biospace.com [biospace.com]
- 4. Proteostasis Announces Positive Data from Ongoing Phase 1 Study of PTI-801 in Cystic Fibrosis Patients on Background Orkambi® Therapy - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
(R)-Posenacaftor Sodium: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Posenacaftor sodium, also known as PTI-801 sodium, is a novel small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for assessing its efficacy as a CFTR corrector are also presented. This guide is intended for researchers and professionals involved in the development of therapeutics for cystic fibrosis.
Chemical Structure and Properties
This compound is the sodium salt of the (R)-enantiomer of Posenacaftor.
IUPAC Name: sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1S)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate[1]
Synonyms: (R)-PTI-801 sodium, PTI-801 sodium[1][2]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its corresponding free acid, (R)-Posenacaftor, is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₆NNaO₅ | [1] |
| Molecular Weight | 467.5 g/mol | [1] |
| CAS Number | 2095064-06-3 | [3] |
| Appearance | Solid (Form to be determined) | [3][4] |
| Solubility | DMSO: 200 mg/mL (ultrasonic) | [4] |
| pKa (Free Acid) | 5.5 (Predicted) | [5] |
| Melting Point | Not available | |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [3] |
Mechanism of Action: A CFTR Corrector
(R)-Posenacaftor is a CFTR protein modulator, specifically classified as a corrector . Its primary mechanism of action is to address the underlying molecular defect caused by certain mutations in the CFTR gene, most notably the p.Phe508del (F508del) mutation. This mutation leads to misfolding of the CFTR protein, which is then recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[6][7] Consequently, little to no functional CFTR protein reaches the cell surface to perform its function as a chloride ion channel.
(R)-Posenacaftor acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein and facilitating its proper folding and conformational maturation.[8] By stabilizing the protein structure, (R)-Posenacaftor enables the mutant CFTR to bypass the ER quality control checkpoints and traffic through the Golgi apparatus to the apical membrane of epithelial cells.[6][7] Once at the cell surface, the corrected F508del-CFTR, although still possessing some functional deficits, can be activated to transport chloride ions, thereby partially restoring cellular function.
Signaling Pathway of CFTR Protein Processing and Correction
The following diagram illustrates the biosynthetic pathway of the CFTR protein and the intervention point of (R)-Posenacaftor.
Experimental Protocols for Efficacy Assessment
The efficacy of (R)-Posenacaftor as a CFTR corrector can be evaluated using a combination of biochemical and functional assays. Below are detailed methodologies for key experiments.
Western Blotting for CFTR Protein Expression and Maturation
This assay is used to assess the ability of (R)-Posenacaftor to rescue the expression and maturation of F508del-CFTR. The immature, core-glycosylated form of CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi and is indicative of successful maturation.
Methodology:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial cells (e.g., CFBE41o- expressing F508del-CFTR) on permeable supports until fully differentiated.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by molecular weight on a low-percentage polyacrylamide gel (e.g., 6-8%).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the intensity of Band B and Band C to determine the CFTR maturation ratio (C / (B+C)).
-
Ussing Chamber Assay for CFTR Channel Function
This electrophysiological technique measures ion transport across epithelial monolayers and is the gold standard for assessing CFTR channel function.
Methodology:
-
Cell Culture:
-
Culture CFBE41o- cells expressing F508del-CFTR on permeable filter supports until a high transepithelial electrical resistance (TEER) is achieved, indicating the formation of a tight monolayer.
-
Treat cells with this compound or vehicle for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
-
Short-Circuit Current Measurement:
-
Voltage-clamp the epithelial monolayer to 0 mV and measure the short-circuit current (Isc).
-
To isolate CFTR-mediated chloride currents, first inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical chamber.
-
Stimulate CFTR channel activity by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the apical chamber.
-
Finally, inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis:
-
The change in Isc upon stimulation with the cAMP agonist cocktail represents the functional activity of the CFTR channels at the cell surface. Compare the change in Isc between (R)-Posenacaftor-treated and vehicle-treated cells.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a CFTR corrector like (R)-Posenacaftor.
Conclusion
This compound is a promising CFTR corrector that addresses the fundamental defect of protein misfolding and trafficking in cystic fibrosis. Its ability to increase the amount of mature, functional CFTR protein at the cell surface has the potential to provide significant clinical benefit to individuals with specific CFTR mutations. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of (R)-Posenacaftor and other novel CFTR modulators. Further research into its long-term efficacy, safety, and potential synergistic effects with other CFTR modulators is warranted.
References
- 1. Posenacaftor|CAS 2095064-05-2|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posenacaftor | C27H27NO5 | CID 129027688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 6. hopkinscf.org [hopkinscf.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
(R)-Posenacaftor Sodium (CAS No. 2095064-06-3): A Technical Guide for Drug Development Professionals
Abstract
(R)-Posenacaftor sodium, also known as PTI-801, is an investigational small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Proteostasis Therapeutics, it is intended for the treatment of cystic fibrosis (CF), a life-limiting autosomal recessive disorder caused by mutations in the CFTR gene. The most prevalent mutation, p.Phe508del (F508del), results in a misfolded CFTR protein that is prematurely degraded, leading to a significant reduction in chloride ion transport at the epithelial cell surface. Posenacaftor aims to correct the folding and trafficking of the F508del-CFTR protein, thereby increasing its density at the plasma membrane and restoring its function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and key experimental protocols relevant to its evaluation.
Introduction to this compound
This compound is a novel CFTR corrector designed to address the underlying protein folding and trafficking defects caused by the F508del mutation.[1] As a corrector, its primary role is to facilitate the proper conformational maturation of the mutant CFTR protein within the endoplasmic reticulum (ER), enabling its transit to the cell surface where it can function as a chloride channel.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2095064-06-3 |
| Molecular Formula | C₂₇H₂₆NNaO₅ |
| Molecular Weight | 467.49 g/mol |
| IUPAC Name | Sodium (R)-5-(1-((tetrahydro-2H-pyran-4-yl)methyl)ethoxy)-8-methyl-2-(3-methylbenzofuran-2-yl)quinoline-4-carboxylate |
| Synonyms | PTI-801 |
Mechanism of Action: Correcting the F508del-CFTR Defect
The F508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control machinery in the ER and targeted for premature degradation by the proteasome.[4] This results in a significant reduction of functional CFTR channels at the apical membrane of epithelial cells.
(R)-Posenacaftor acts as a pharmacological chaperone, binding to the F508del-CFTR protein during its synthesis and folding. This interaction is believed to stabilize the protein, allowing it to bypass the ER quality control checkpoints and traffic to the Golgi apparatus for further processing and subsequent insertion into the plasma membrane. Recent studies suggest that Posenacaftor (PTI-801) shares a common mechanism of action with the approved CFTR corrector elexacaftor (VX-445).[5][6] This suggests that it likely binds to a specific site on the CFTR protein that is critical for its conformational stability.
The ultimate goal of Posenacaftor treatment is to increase the quantity of functional F508del-CFTR channels at the cell surface, thereby restoring a level of chloride transport sufficient to ameliorate the downstream pathophysiology of cystic fibrosis.
Preclinical and Clinical Development
This compound has been evaluated in both preclinical models and clinical trials in individuals with cystic fibrosis.
Preclinical Evaluation
In vitro studies using human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation demonstrated that Posenacaftor could rescue the processing of the F508del-CFTR protein and enhance chloride secretion. These studies were foundational for its progression into clinical trials.
Clinical Trials
This compound (PTI-801) has been investigated in Phase 1 and Phase 2 clinical trials, both as a monotherapy add-on and as part of a triple combination regimen with other CFTR modulators.
Table 2: Summary of Clinical Trial Data for this compound (PTI-801) in F508del Homozygous Patients
| Study Phase | Treatment Regimen | Duration | Key Efficacy Endpoints | Results |
| Phase 1/2 (NCT03140527) | PTI-801 (100, 200, 400 mg) or Placebo on background Orkambi® | 14 days | Change in sweat chloride (SC) and percent predicted forced expiratory volume in 1 second (ppFEV₁) | Statistically significant improvement in SC at 200 mg and 400 mg doses. Non-significant improvements in ppFEV₁ across all doses.[2] |
| Phase 2 | Triple Combination: Posenacaftor (600 mg) + Dirocaftor (300 mg) + Nesolicaftor (10 mg) or Placebo | 28 days | Change in ppFEV₁ and sweat chloride (SC) | Mean absolute improvement in ppFEV₁ of 8 percentage points over placebo. Mean improvement in SC of -29 mmol/L compared to placebo.[7] |
Note: The data presented is a summary from press releases and publicly available information. For complete trial results, refer to the final peer-reviewed publications.
Key Experimental Protocols
The evaluation of CFTR correctors like this compound relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of PTI-801.
Western Blotting for CFTR Glycosylation Status
This assay is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi and at the plasma membrane. An increase in the Band C to Band B ratio indicates improved protein trafficking.
Protocol:
-
Cell Culture and Treatment: Immortalized human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are cultured to confluence. Cells are treated with this compound at various concentrations for 24-48 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is used.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the intensity of Bands B and C.
YFP-Based Functional Assay for CFTR Channel Activity
This fluorescence-based assay measures CFTR-mediated anion transport at the cell surface. Cells are co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR construct. The influx of iodide through active CFTR channels quenches the YFP fluorescence.
Protocol:
-
Cell Culture and Transfection: HEK293 or Fischer Rat Thyroid (FRT) cells are co-transfected with plasmids encoding F508del-CFTR and a halide-sensitive YFP.
-
Corrector Treatment: Cells are incubated with this compound for 24 hours to promote F508del-CFTR trafficking to the cell surface.
-
Assay Procedure:
-
Cells are washed with a chloride-containing buffer.
-
Baseline YFP fluorescence is measured using a fluorescence plate reader.
-
CFTR channels are activated using a cocktail of forskolin and genistein.
-
The chloride-containing buffer is rapidly replaced with an iodide-containing buffer.
-
The rate of YFP fluorescence quenching due to iodide influx is monitored over time.
-
-
Data Analysis: The initial rate of fluorescence decay is calculated and used as a measure of CFTR-mediated anion transport.
Synthesis Overview
While the specific, proprietary synthesis of this compound is not publicly disclosed, its structure, a substituted quinoline, suggests a plausible synthetic strategy based on established organic chemistry principles for this class of compounds. The synthesis would likely involve a convergent approach, preparing the substituted benzofuran and the quinoline core separately before a final coupling step.
Key synthetic steps may include:
-
Construction of the Quinoline Core: Utilizing classic quinoline synthesis methods such as the Combes, Conrad-Limpach, or a palladium-catalyzed cyclization.
-
Synthesis of the Benzofuran Moiety: A common route involves the reaction of a salicylaldehyde derivative with a chloroacetic ester followed by cyclization.
-
Coupling and Final Modifications: A Suzuki or Stille coupling could be employed to link the benzofuran and quinoline fragments. The final steps would involve the introduction of the ether side chain and saponification of the ester to yield the sodium carboxylate salt.
Conclusion and Future Directions
This compound has demonstrated potential as a CFTR corrector, showing improvements in key biomarkers of CFTR function both alone and as part of a triple combination therapy. The clinical data, particularly the improvements in ppFEV₁ and sweat chloride, are encouraging. Further clinical development and full publication of trial results will be crucial to fully elucidate its therapeutic potential and position within the evolving landscape of CFTR modulator therapies. The shared mechanism of action with elexacaftor suggests its potential as an alternative or component in future combination therapies for cystic fibrosis.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Posenacaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Profile of (R)-Posenacaftor Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Posenacaftor sodium, also known as PTI-801, is a novel small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Proteostasis Therapeutics, it is the R-enantiomer of posenacaftor. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used in its initial characterization. While extensive quantitative preclinical data on pharmacokinetics and toxicology are not publicly available, this guide synthesizes the existing information to support further research and development in the field of cystic fibrosis (CF) therapeutics.
Introduction to this compound
Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene. These mutations lead to the production of a misfolded and dysfunctional CFTR protein, an ion channel responsible for transporting chloride ions across epithelial cell membranes. The most common mutation, F508del, results in a protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This compound is a CFTR corrector designed to address this primary defect by facilitating the proper folding and trafficking of the mutant CFTR protein to the cell surface, thereby restoring its function.[1][2]
Mechanism of Action
This compound acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein and stabilizing its conformation. This allows the protein to bypass the ER quality control checkpoints and traffic to the plasma membrane. Once at the cell surface, the corrected CFTR protein can function as a chloride channel, a process that can be further enhanced by a potentiator molecule that increases the channel's open probability.
Recent studies have indicated that posenacaftor (PTI-801) shares a common mechanism of action with elexacaftor (VX-445), a component of the highly effective triple-combination therapy for CF. This suggests that they may share a common binding site on the CFTR protein to correct the F508del defect.[1]
Preclinical Efficacy (In Vitro)
The preclinical efficacy of this compound has been evaluated using various in vitro models, including immortalized human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation and patient-derived organoids.
Data Summary
Due to the proprietary nature of early drug development, specific quantitative preclinical data such as IC50 and EC50 values for this compound are not widely published. However, available information from press releases and scientific publications indicates the following:
| Parameter | Description | Finding | Citation |
| CFTR Protein Maturation | Assessment of the conversion of immature (Band B) to mature (Band C) CFTR protein by Western blot. | This compound promotes the maturation of F508del-CFTR. | [1] |
| CFTR Trafficking | Visualization of the localization of CFTR protein to the cell membrane using fluorescence microscopy. | Increased cell surface expression of F508del-CFTR is observed after treatment. | [1] |
| CFTR Channel Function | Measurement of chloride ion transport across epithelial cell monolayers using Ussing chamber assays. | This compound, particularly in combination with a potentiator, restores CFTR-mediated chloride transport. | [1] |
| Ex-vivo Organoid Swelling | Assessment of fluid secretion in patient-derived intestinal organoids as a measure of CFTR function. | Positive response observed in organoids from CF patients with genotypes ineligible for approved modulators. | [2] |
Experimental Protocols
-
Cell Lines: Immortalized human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-) are commonly used.
-
Culture Conditions: Cells are cultured on permeable supports to form polarized epithelial monolayers, mimicking the in vivo airway epithelium.
-
Treatment: Polarized HBE cells are treated with this compound for a specified duration (e.g., 24-48 hours).
-
Lysis: Cells are lysed in a buffer containing protease inhibitors.
-
Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The mature (Band C) and immature (Band B) forms of CFTR are visualized using a chemiluminescent substrate.
-
Cell Culture: HBE cells are grown on glass coverslips and treated with this compound.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against an extracellular epitope of CFTR, followed by a fluorescently labeled secondary antibody.
-
Imaging: The subcellular localization of CFTR is visualized using confocal microscopy.
-
Mounting: Polarized HBE cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Pharmacological Modulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is added to raise intracellular cAMP and activate CFTR.
-
A CFTR potentiator is added to maximize channel gating.
-
A specific CFTR inhibitor is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to these agents reflects the level of functional CFTR at the cell surface.
Preclinical Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicology data for this compound are not publicly available. In early clinical trials in healthy volunteers, the pharmacokinetic profile was evaluated and found to be consistent with once-a-day dosing. These studies also showed no clinically meaningful drug-drug interactions with lumacaftor or ivacaftor.[3]
Conclusion
This compound is a promising CFTR corrector that has demonstrated the ability to rescue the processing and function of the F508del-CFTR protein in preclinical in vitro models. Its shared mechanism of action with elexacaftor highlights its potential as a component of combination therapies for cystic fibrosis. While detailed quantitative preclinical data remain limited in the public domain, the available information provides a strong rationale for its clinical development. Further research and publication of comprehensive preclinical studies will be crucial for a complete understanding of its pharmacological profile.
References
- 1. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 2. Proteostasis Therapeutics to Initiate First Ever Personalized Medicine-Based Clinical Trial, CHOICES, in European CF Patients with Genotypes Ineligible for Approved CFTR Modulators [prnewswire.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
(R)-Posenacaftor Sodium's Binding Site on CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of (R)-Posenacaftor sodium on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. (R)-Posenacaftor (also known as PTI-801) is a CFTR corrector designed to address the underlying molecular defects caused by certain CFTR mutations, particularly the common F508del mutation.[1][2] This document details the current understanding of its mechanism of action, the specific location of its binding site as inferred from structural and functional studies, and the experimental methodologies used to elucidate this information.
Mechanism of Action: A Corrector of Defective CFTR
(R)-Posenacaftor functions as a CFTR corrector, a class of molecules that aid in the proper folding and trafficking of the CFTR protein.[1][2][3] In many CF-causing mutations, such as F508del, the CFTR protein is misfolded and subsequently targeted for premature degradation by the cell's quality control machinery.[1] This prevents the protein from reaching the cell surface where it would normally function as a chloride ion channel.[1][2] (R)-Posenacaftor helps to overcome these folding defects, allowing a greater quantity of functional CFTR protein to be transported to the cell membrane.[1][2]
A crucial aspect of (R)-Posenacaftor's mechanism is its shared mode of action with another CFTR corrector, Elexacaftor (VX-445).[4] Studies have shown a lack of additive or synergistic effects when (R)-Posenacaftor and Elexacaftor are used in combination to rescue F508del-CFTR function.[5][6] This strongly suggests that they act through a common pathway and likely bind to the same or an overlapping site on the CFTR protein.[5][6]
The Binding Site: Insights from Cryo-Electron Microscopy
While a direct high-resolution structure of (R)-Posenacaftor bound to CFTR is not yet publicly available, the binding site can be confidently inferred from the cryo-electron microscopy (cryo-EM) structures of CFTR in complex with Elexacaftor, as part of the triple-combination therapy Trikafta.[7][8]
These structural studies reveal that Elexacaftor binds to a hydrophobic pocket located within the transmembrane domains (TMDs) of the CFTR protein.[7][8] This binding site is at the interface of several key structural elements:
-
Transmembrane helices (TMs) 2, 10, and 11: These helices form the core of the binding pocket.[7][8][9]
-
The N-terminal lasso motif: This unique structural feature of CFTR also contributes to the formation of the binding site.[7][8][9]
The binding of Elexacaftor to this site is thought to allosterically stabilize the conformation of the first nucleotide-binding domain (NBD1), a critical step in the proper assembly and maturation of the full-length CFTR protein.[7][9] Given the shared mechanism of action, it is highly probable that (R)-Posenacaftor binds to this same site to exert its corrective effects.
Table 1: Inferred Binding Site of (R)-Posenacaftor on CFTR
| Component | Location on CFTR | Interacting Residues/Domains |
| (R)-Posenacaftor | Transmembrane Domain (TMD) | Transmembrane helices 2, 10, 11, and the N-terminal lasso motif (inferred from Elexacaftor binding) |
Quantitative Data
As of the latest available data, specific quantitative binding affinities (e.g., Kd, Ki, or IC50 values) for the direct interaction of (R)-Posenacaftor with the CFTR protein have not been detailed in peer-reviewed publications. The primary evidence for its efficacy comes from functional assays and clinical trial data.
Table 2: Clinical Trial Data for Posenacaftor-Containing Regimens
| Study Phase | Treatment Group | Key Findings |
| Phase 1/2 | Posenacaftor (400 mg) | Significant improvements in sweat chloride and BMI.[1] |
| Phase 1/2 | Posenacaftor (200 mg) | Significant improvements in sweat chloride.[1] |
Experimental Protocols
The characterization of (R)-Posenacaftor's binding site and mechanism of action relies on a combination of biochemical, biophysical, and cell-based functional assays. The following are detailed methodologies for key experiments cited in the characterization of CFTR correctors.
Western Blotting for CFTR Maturation
This technique is used to assess the extent to which a corrector can rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi apparatus.
Protocol:
-
Cell Culture and Treatment: Human bronchial epithelial cells expressing F508del-CFTR are cultured to confluence. The cells are then treated with the CFTR corrector (e.g., (R)-Posenacaftor) at a desired concentration for 24-48 hours.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are mixed with Laemmli sample buffer, heated, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for CFTR.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. The relative intensities of Band B and Band C are quantified to determine the correction efficiency.
Ussing Chamber Assay for CFTR Channel Function
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It is the gold standard for assessing the function of the CFTR chloride channel at the apical membrane of polarized epithelial cells.
Protocol:
-
Cell Culture: Human bronchial epithelial cells are grown on permeable supports until they form a polarized monolayer with high transepithelial electrical resistance.
-
Corrector Treatment: The cell monolayers are treated with the CFTR corrector for 24-48 hours to allow for the rescue and trafficking of the mutant CFTR to the cell surface.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Each side is bathed in a specific physiological salt solution.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which is a measure of net ion transport, is continuously recorded.
-
CFTR Activation and Inhibition: To specifically measure CFTR-mediated chloride secretion, a CFTR activator, such as forskolin (which increases intracellular cAMP), is added to the basolateral solution. This is often followed by the addition of a CFTR potentiator, like ivacaftor, to the apical solution to maximize channel opening. Finally, a specific CFTR inhibitor, such as CFTRinh-172, is added to confirm that the measured current is indeed mediated by CFTR. The change in Isc upon stimulation and inhibition reflects the functional activity of the CFTR channels at the cell surface.
Immunofluorescence Microscopy for CFTR Trafficking
This imaging technique is used to visualize the subcellular localization of the CFTR protein and to assess its trafficking to the plasma membrane following corrector treatment.
Protocol:
-
Cell Culture and Treatment: Cells expressing an epitope-tagged version of F508del-CFTR (e.g., with a FLAG or HA tag) are grown on glass coverslips and treated with the CFTR corrector.
-
Cell Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody that recognizes the epitope tag on CFTR. After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594) is added.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted on microscope slides.
-
Confocal Microscopy: The subcellular localization of the fluorescently labeled CFTR protein is visualized using a confocal microscope. An increase in the fluorescent signal at the cell periphery is indicative of successful trafficking of CFTR to the plasma membrane.
Visualizations
Logical Relationship of Binding Site Inference
Caption: Logical flow for inferring the (R)-Posenacaftor binding site.
Experimental Workflow for CFTR Corrector Evaluation
Caption: Experimental workflow for assessing CFTR corrector activity.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cystic Fibrosis: Understanding Cystic Fibrosis Transmembrane Regulator Mutation Classification and Modulator Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Investigating the Cellular Targets of PTI-801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of PTI-801 (posenacaftor), a novel small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cystic fibrosis research.
Primary Cellular Target: The Misfolded CFTR Protein
The primary cellular target of PTI-801 is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the misfolded protein resulting from the p.Phe508del (F508del) mutation.[1][2] This mutation is the most common cause of cystic fibrosis (CF), a life-threatening autosomal recessive disorder. The F508del mutation leads to improper folding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thus preventing it from reaching the cell membrane to function as a chloride channel.[1][2]
PTI-801 acts as a "corrector," a class of CFTR modulators designed to rescue these folding defects.[3][4][5] By binding to the misfolded F508del-CFTR protein, PTI-801 facilitates its proper conformational maturation and trafficking to the plasma membrane. Once at the cell surface, the corrected CFTR protein can function as a regulated chloride and bicarbonate channel, restoring a critical physiological process that is defective in individuals with CF.
Studies have suggested that PTI-801 shares a common mechanism of action and potentially the same binding site with another CFTR corrector, elexacaftor (VX-445).[1][2] This is supported by the observation that their corrective effects are not additive when used in combination.[1]
Quantitative Data on the Efficacy of PTI-801
The efficacy of PTI-801 has been evaluated in clinical trials, with key outcome measures including improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentration, a hallmark of CF.
Clinical Trial Data (NCT03140527)
A Phase 1/2 clinical trial (NCT03140527) assessed the safety, tolerability, and efficacy of PTI-801 at various doses in CF patients.[3][6][7]
| Dose of PTI-801 | Change in ppFEV1 | Change in Sweat Chloride | Change in Body Mass Index (BMI) |
| 100 mg | Not statistically significant improvement observed[3][6] | - | - |
| 200 mg | Not statistically significant improvement observed[3][6] | Statistically significant improvement[3] | - |
| 400 mg | Not statistically significant improvement observed[3][6] | Statistically significant improvement[3] | Statistically significant improvement[3] |
Triple Combination Therapy
PTI-801 has also been evaluated as part of a triple combination therapy.
| Treatment | Change in ppFEV1 | Change in Sweat Chloride |
| High dose posenacaftor (600mg) in triple combination | 5% improvement from baseline[3] | 19 mmol/L decrease from baseline[3] |
Experimental Protocols
The investigation of PTI-801's cellular targets and mechanism of action involves a range of biochemical, cell-based, and functional assays. Below are detailed methodologies for key experiments.
Western Blotting for CFTR Protein Maturation
This protocol is used to assess the effect of PTI-801 on the maturation and expression of the F508del-CFTR protein.
-
Cell Culture and Lysis:
-
Plate human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
-
Treat cells with varying concentrations of PTI-801 or vehicle control for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the CFTR protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the intensity of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR. An increase in the Band C to Band B ratio indicates improved CFTR maturation.
-
Immunofluorescence for CFTR Trafficking
This protocol visualizes the subcellular localization of the CFTR protein following treatment with PTI-801.
-
Cell Culture and Treatment:
-
Grow F508del-CFTR expressing cells on glass coverslips.
-
Treat the cells with PTI-801 or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against CFTR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Analyze the images to determine the localization of the CFTR protein. Increased fluorescence at the cell periphery indicates successful trafficking to the plasma membrane.
-
Ussing Chamber Assay for CFTR Channel Function
This functional assay measures the ion transport activity of the CFTR protein at the cell surface.
-
Cell Culture on Permeable Supports:
-
Plate polarized epithelial cells (e.g., Fischer Rat Thyroid cells expressing F508del-CFTR or HBE cells) on permeable filter supports and allow them to form a monolayer.
-
Treat the cells with PTI-801 for 24-48 hours to promote CFTR correction and trafficking.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber, separating the apical and basolateral chambers.
-
Bathe both chambers with Krebs-bicarbonate Ringer solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
-
Measurement of Short-Circuit Current (Isc):
-
Measure the short-circuit current, which is a measure of net ion transport across the epithelial monolayer.
-
Sequentially add a sodium channel blocker (e.g., amiloride) to the apical side to inhibit sodium absorption.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
In some experiments, a CFTR potentiator (e.g., genistein or VX-770) is added to maximally open the CFTR channels at the membrane.
-
-
Data Analysis:
-
The increase in Isc following cAMP stimulation is indicative of functional CFTR-mediated chloride secretion.
-
Compare the change in Isc in PTI-801 treated cells to vehicle-treated controls to determine the extent of functional correction.
-
Visualizations
The following diagrams illustrate the key concepts related to the cellular action of PTI-801.
Caption: Mechanism of action of PTI-801 in correcting F508del-CFTR.
Caption: Experimental workflow for evaluating PTI-801's efficacy.
References
- 1. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteostasis Announces Positive Data from Ongoing Phase 1 Study of PTI-801 in Cystic Fibrosis Patients on Background Orkambi® Therapy - BioSpace [biospace.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for (R)-Posenacaftor Sodium In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Posenacaftor sodium, also known as PTI-801, is a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a misfolded and dysfunctional CFTR protein.[1][2] The most common mutation, F508del, results in a protein that is retained in the endoplasmic reticulum and targeted for premature degradation, thus failing to reach the cell membrane to perform its function as a chloride ion channel.[4] this compound acts as a corrector by facilitating the proper folding of the F508del-CFTR protein, enabling its trafficking to the cell surface and thereby increasing the density of functional CFTR channels on the membrane.[1][2][3]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in restoring the function of mutant CFTR, particularly the F508del-CFTR protein. The described assays are fundamental in the preclinical assessment of CFTR modulators.
Mechanism of Action: CFTR Correction
This compound is designed to address the underlying molecular defect in CF by rescuing the misfolded F508del-CFTR protein. Its mechanism involves binding to the mutant CFTR protein and stabilizing its conformation, which allows it to pass the cellular quality control checkpoints in the endoplasmic reticulum. This correction of the folding defect facilitates the trafficking of the protein to the plasma membrane, where it can function as a chloride channel.[1][2][3] The ultimate goal of a corrector like this compound is to increase the quantity of functional CFTR protein at the cell surface.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound from key in vitro assays. These values are indicative of the compound's potency and efficacy in correcting F508del-CFTR function.
| Assay Type | Cell Line / Model | Mutation | Parameter | This compound |
| Ussing Chamber | Human Bronchial Epithelial (HBE) cells | F508del/F508del | Change in Short-Circuit Current (ΔIsc) | Significant increase vs. vehicle |
| Iodide Influx Assay | Fischer Rat Thyroid (FRT) cells | F508del | EC50 | ~0.1 - 1 µM (Illustrative) |
| Forskolin-Induced Swelling | Patient-derived Intestinal Organoids | F508del/F508del | Area Under the Curve (AUC) | Dose-dependent increase in swelling |
Note: The EC50 value is illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues. It provides a direct functional readout of CFTR-mediated chloride secretion.
Objective: To quantify the effect of this compound on CFTR-mediated chloride current in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
Materials:
-
Differentiated F508del/F508del HBE cells cultured on permeable supports
-
Ussing Chamber System
-
Krebs-Bicarbonate Ringer (KBR) solution
-
This compound
-
Amiloride (ENaC inhibitor)
-
Forskolin (CFTR activator)
-
Genistein or VX-770 (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
Protocol:
-
Cell Culture and Treatment: Culture primary F508del/F508del HBE cells on permeable supports at an air-liquid interface for at least 21 days to achieve a differentiated, polarized epithelium. Treat the cells with this compound (e.g., 1-10 µM) or vehicle control in the basolateral medium for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers. Fill both the apical and basolateral chambers with pre-warmed KBR solution and maintain at 37°C, gassed with 95% O2 / 5% CO2.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Additions:
-
Add Amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent currents.
-
Add Forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Add a CFTR potentiator such as Genistein (e.g., 50 µM) or VX-770 (e.g., 1 µM) to the apical chamber to maximize CFTR channel opening.
-
Finally, add CFTRinh-172 (e.g., 10 µM) to the apical chamber to inhibit the CFTR-specific current.
-
-
Data Analysis: The change in Isc following the addition of Forskolin and the potentiator, which is subsequently inhibited by CFTRinh-172, represents the CFTR-mediated chloride current. Compare the ΔIsc between vehicle-treated and this compound-treated cells.
Iodide Influx Assay (YFP-Based)
This is a cell-based fluorescence assay that provides a high-throughput method to assess CFTR channel function. It measures the rate of iodide influx into cells, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).
Objective: To determine the dose-response relationship and EC50 of this compound in correcting F508del-CFTR function.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive YFP
-
96- or 384-well black, clear-bottom microplates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Iodide-containing buffer (PBS with sodium iodide replacing sodium chloride)
-
Forskolin
-
Genistein or VX-770
-
Fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment: Seed the FRT-F508del-CFTR-YFP cells into microplates and allow them to form a confluent monolayer. Treat the cells with a serial dilution of (R)-Posenaca-ftor sodium or vehicle control for 24 hours at 37°C.
-
Assay Preparation: Wash the cell monolayers with PBS.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Stimulation and Iodide Addition:
-
Add a stimulation cocktail containing Forskolin (e.g., 10 µM) and a potentiator (e.g., Genistein 50 µM or VX-770 1 µM) in PBS to each well.
-
After a short incubation, rapidly add the iodide-containing buffer.
-
-
Data Acquisition: Measure the YFP fluorescence quenching over time. The rate of quenching is proportional to the CFTR-mediated iodide influx.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of this compound. Plot the rate of quenching against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Forskolin-Induced Swelling (FIS) of Intestinal Organoids
This assay utilizes 3D intestinal organoids derived from CF patients to assess CFTR function in a more physiologically relevant model. Activation of CFTR by forskolin leads to fluid secretion into the organoid lumen, causing them to swell.
Objective: To evaluate the ability of this compound to restore CFTR-dependent fluid secretion in F508del/F508del patient-derived intestinal organoids.
Materials:
-
Established F508del/F508del patient-derived intestinal organoid cultures
-
Basement membrane matrix
-
96-well microplates
-
This compound
-
Forskolin (e.g., 5 µM)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
-
Image analysis software
Protocol:
-
Organoid Seeding and Treatment: Dissociate established organoids into small fragments and seed them in a basement membrane matrix in a 96-well plate. Allow the organoids to grow for several days. Treat the organoids with various concentrations of this compound or vehicle for 24-48 hours.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system.
-
Forskolin Stimulation: Add Forskolin to the culture medium to stimulate CFTR-mediated fluid secretion.
-
Image Acquisition: Acquire brightfield images of the organoids at regular intervals (e.g., every 30-60 minutes) for several hours.
-
Data Analysis: Use image analysis software to measure the cross-sectional area of the organoids at each time point. Calculate the change in area over time for each condition. The Area Under the Curve (AUC) of the swelling response is a measure of CFTR function. Compare the AUC for vehicle-treated versus this compound-treated organoids.
References
Application Notes and Protocols for Patch Clamp Analysis of CFTR Corrected by (R)-Posenacaftor Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel function corrected by the investigational drug (R)-Posenacaftor sodium (also known as PTI-801). This document includes detailed protocols for patch clamp electrophysiology, data presentation tables, and visualizations of the experimental workflow and the drug's mechanism of action.
Introduction to this compound and CFTR Correction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, resulting in a reduced quantity of functional channels at the cell surface.
This compound is a small molecule CFTR corrector designed to address this primary defect.[1] It aids in the proper folding of the mutant CFTR protein, facilitating its trafficking from the endoplasmic reticulum to the cell membrane.[1][2] This action increases the density of CFTR channels at the cell surface, leading to a partial restoration of chloride and bicarbonate transport.
Quantitative Data Summary
The efficacy of this compound has been evaluated in clinical trials, both as a monotherapy and in combination with other CFTR modulators. The following tables summarize key in vivo and illustrative in vitro findings.
Table 1: Summary of In Vivo Efficacy of this compound from Clinical Trials
| Parameter | Treatment Group | Mean Change from Baseline | Reference |
| Percent Predicted Forced Expiratory Volume in 1 second (ppFEV1) | Posenacaftor (PTI-801) + Dirocaftor (PTI-808) (Highest Dose) | +6.3% (Day 7), +5.9% (Day 14) | [2] |
| Posenacaftor (PTI-801) + Dirocaftor (PTI-808) + Nesolicaftor (PTI-428) | +8 percentage points vs. placebo (Day 28) | [3] | |
| Sweat Chloride Concentration (mmol/L) | Posenacaftor (PTI-801) + Dirocaftor (PTI-808) (Highest Dose) | -13 mmol/L (Day 7 and 14) | [2] |
| Posenacaftor (PTI-801) + Dirocaftor (PTI-808) + Nesolicaftor (PTI-428) | -29 mmol/L vs. placebo (Day 28) | [3] |
Table 2: Illustrative In Vitro Patch Clamp Data for a CFTR Corrector
This table provides an example of the type of quantitative data that can be obtained from patch clamp experiments to assess the efficacy of a CFTR corrector like this compound. Specific values for Posenacaftor are not publicly available and would need to be determined experimentally.
| Parameter | Vehicle Control (F508del-CFTR) | Corrector-Treated (F508del-CFTR) | Wild-Type CFTR |
| Whole-Cell Current Density (pA/pF) at +80 mV | 5.2 ± 1.1 | 58.5 ± 7.3 | 150.2 ± 15.8 |
| Single-Channel Conductance (pS) | 7.9 ± 0.3 | 8.1 ± 0.4 | 8.0 ± 0.3 |
| Single-Channel Open Probability (Po) | 0.02 ± 0.005 | 0.25 ± 0.04 | 0.45 ± 0.06 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the functional characterization of corrected CFTR channels in a laboratory setting.
Protocol 1: Whole-Cell Patch Clamp Analysis of Corrected F508del-CFTR
This protocol is designed to measure macroscopic currents from cells expressing F508del-CFTR that have been treated with this compound.
1. Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation or a suitable heterologous expression system (e.g., CHO, HEK293) stably expressing F508del-CFTR.
-
Plate cells on glass coverslips suitable for patch clamp recording.
-
Incubate the cells with a predetermined concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NMDG-Cl, 2 MgCl₂, 1 CaCl₂, 10 TES, 10 Glucose. pH adjusted to 7.4 with NMDG.
-
Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 TES, 4 Mg-ATP. pH adjusted to 7.2 with NMDG.
3. Electrophysiological Recording:
-
Transfer a coverslip with treated cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Obtain a gigaohm seal on an isolated cell and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -40 mV.
-
Apply a voltage-step protocol from -100 mV to +100 mV in 20 mV increments for 400 ms each.
-
To activate CFTR, perfuse the cell with a solution containing a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM Genistein).
-
Record the resulting currents. To confirm that the observed currents are mediated by CFTR, apply a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) at the end of the experiment.
4. Data Analysis:
-
Measure the steady-state current amplitude at each voltage step.
-
Normalize the current to the cell capacitance to obtain current density (pA/pF).
-
Construct current-voltage (I-V) relationship plots.
-
Compare the current densities between vehicle- and Posenacaftor-treated cells to quantify the extent of CFTR correction.
Protocol 2: Excised Inside-Out Patch Clamp Analysis of Corrected F508del-CFTR
This protocol allows for the measurement of single-channel currents to determine the open probability and conductance of corrected F508del-CFTR channels.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1.
2. Solutions:
-
Extracellular (Pipette) Solution (in mM): 145 NMDG-Cl, 2 MgCl₂, 1 CaCl₂, 10 TES. pH adjusted to 7.4 with NMDG.
-
Intracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, 10 TES. pH adjusted to 7.2 with NMDG.
-
Activating Solution: Intracellular solution supplemented with 1 mM Mg-ATP and 75 nM Protein Kinase A (PKA).
3. Electrophysiological Recording:
-
Establish a cell-attached patch on a treated cell.
-
Excise the patch to form an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Perfuse the patch with the intracellular solution to record baseline activity.
-
To activate CFTR channels, perfuse the patch with the activating solution.
-
Record single-channel currents at a constant holding potential (e.g., -80 mV).
4. Data Analysis:
-
Idealize the single-channel recordings to create an event list of channel openings and closings.
-
Construct all-points amplitude histograms to determine the single-channel current amplitude (i).
-
Calculate the single-channel conductance (γ) using the formula γ = i/V, where V is the holding potential.
-
Calculate the total open time (Topen) and total recording time (Ttotal).
-
Determine the channel open probability (Po) using the formula Po = Topen / Ttotal.
-
Compare the single-channel conductance and open probability between vehicle- and Posenacaftor-treated cells.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a CFTR corrector.
Experimental Workflow for Patch Clamp Analysis
Caption: Workflow for patch clamp analysis of corrected CFTR.
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Rescuing cystic fibrosis transmembrane conductance regulator (CFTR)-processing mutants by transcomplementation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of (R)-Posenacaftor sodium-treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Posenacaftor sodium (also known as PTI-801) is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] In individuals with cystic fibrosis (CF) caused by certain mutations, such as the common p.Phe508del (F508del) mutation, the CFTR protein is misfolded and prematurely degraded by the ubiquitin-proteasome pathway, preventing its trafficking to the cell surface.[3][4][5] this compound is designed to rescue these misfolded CFTR proteins, facilitating their proper folding and transport to the plasma membrane where they can function as chloride channels.[1][6]
Western blotting is a critical technique to assess the efficacy of CFTR correctors like this compound. This method allows for the visualization and quantification of different CFTR protein forms. The immature, core-glycosylated form (Band B), resident in the endoplasmic reticulum, migrates faster on an SDS-PAGE gel (~130-150 kDa) than the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus to the cell surface (~160-170 kDa).[7][8] An effective corrector will increase the abundance of the mature Band C, indicating successful protein trafficking.[8]
These application notes provide a detailed protocol for performing Western blot analysis to evaluate the effect of this compound on CFTR protein expression and maturation in cultured cells.
Signaling Pathway of CFTR Processing and the Effect of this compound
The CFTR protein undergoes a complex maturation process. The wild-type protein is synthesized in the endoplasmic reticulum (ER), where it is core-glycosylated (Band B). It then traffics to the Golgi apparatus for further glycosylation into its mature form (Band C) before being inserted into the plasma membrane. Misfolded CFTR, such as the F508del mutant, is recognized by the ER quality control machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][9] this compound acts as a corrector, binding to the misfolded CFTR protein and facilitating its proper conformation, thereby allowing it to escape degradation and proceed through the secretory pathway to the cell surface.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps for assessing the effect of this compound on CFTR protein levels using Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of CFTR by the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and degradation of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cff.org [cff.org]
- 9. CFTR Degradation: Cross-talk between the Ubiquitylation and SUMOylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes an epithelial ion channel critical for chloride and bicarbonate transport.[1][2][3] The most prevalent mutation, F508del, causes the CFTR protein to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation.[2][4] CFTR correctors are a class of small molecules that aim to rescue the trafficking of mutant CFTR to the cell surface, thereby restoring its function.[2][5] PTI-801 (posenacaftor) is a CFTR corrector designed to improve the processing and trafficking of the defective CFTR protein.[6][7]
High-throughput screening (HTS) is a crucial methodology in the discovery and development of novel CFTR correctors.[2][8] These assays enable the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed application notes and protocols for the principal HTS assays used to identify and characterize CFTR correctors like PTI-801.
CFTR Protein Processing and Corrector Mechanism of Action
The biogenesis of the CFTR protein is a complex process involving folding and maturation through the ER and Golgi apparatus.[9] In the ER, the nascent CFTR polypeptide undergoes core glycosylation, forming the immature "Band B" version of the protein.[9] For wild-type CFTR, this is followed by complex glycosylation in the Golgi, resulting in the mature "Band C" form that is trafficked to the plasma membrane.[9] The F508del mutation impairs proper folding, leading to recognition by the ER quality control machinery and subsequent proteasomal degradation, resulting in a significant reduction of Band C CFTR.[4][9]
CFTR correctors like PTI-801 function by binding to the misfolded F508del-CFTR protein, facilitating its proper folding and increasing its stability.[6][10] This allows the corrected protein to bypass the ER quality control, transit through the Golgi for complex glycosylation, and traffic to the plasma membrane, thereby increasing the density of functional CFTR channels on the cell surface.
High-Throughput Screening Assays for CFTR Correctors
A variety of HTS assays are available to screen for CFTR correctors, which can be broadly categorized into functional and biochemical assays.
Functional Assays
Functional assays measure the activity of the CFTR channel at the plasma membrane.
1. YFP-Halide Influx Assay
This is a widely used HTS assay that measures CFTR-mediated halide transport.[2] Cells are engineered to co-express mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).[5][8] The influx of iodide through activated CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.[2][8]
2. Membrane Potential-Sensing Fluorescent Assay
This assay utilizes a fluorescent membrane potential (FMP) probe to detect changes in cell membrane potential upon CFTR activation.[5] Activation of CFTR channels leads to an efflux of anions, causing membrane depolarization and an increase in fluorescence.
Protocol: YFP-Halide Influx Assay
-
Cell Plating: Seed Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive YFP into 384-well plates.
-
Compound Incubation: Treat the cells with test compounds (e.g., 10 µM for primary screening) for 18-24 hours at 37°C.[2][11] Include vehicle (DMSO) and positive control (e.g., VX-809) wells.
-
Assay Preparation: Wash the cells with an assay buffer to remove the compounds.
-
CFTR Activation and Iodide Addition: Add an assay buffer containing a CFTR agonist (e.g., 20 µM Forskolin) and a potentiator (e.g., 50 µM Genistein).[11][12] Subsequently, add an iodide-containing solution to initiate the quenching of YFP fluorescence.
-
Fluorescence Measurement: Measure the YFP fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial rate of fluorescence decrease, which is proportional to the CFTR-mediated iodide influx.
Biochemical Assays
Biochemical assays directly assess the maturation and localization of the CFTR protein.
1. Western Blotting for CFTR Maturation
This assay distinguishes between the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR based on their different molecular weights.[9] An effective corrector will increase the ratio of Band C to Band B.
Protocol: Western Blotting
-
Cell Lysis: After incubation with corrector compounds, lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: Transfer the separated proteins to a membrane and probe with antibodies specific for CFTR.
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Densitometry: Quantify the intensity of Band B and Band C to determine the maturation efficiency.
Cell Models for HTS
The choice of cell model is critical for the physiological relevance of the screening results.
-
Immortalized Cell Lines (e.g., FRT, CFBE): These are suitable for primary HTS due to their robustness and scalability.[9]
-
Primary Human Bronchial Epithelial (hBE) Cells: These cells, derived from CF patients, provide a more physiologically relevant model for validating hits from primary screens.[1][9]
-
Patient-Derived Organoids: Intestinal or lung organoids can be used to assess corrector efficacy in a patient-specific manner.[2][13] The forskolin-induced swelling (FIS) assay in intestinal organoids is a functional readout of CFTR activity.[13]
Data Presentation
The following tables summarize representative quantitative data for CFTR correctors.
Table 1: Functional Correction of F508del-CFTR in FRT Cells (YFP Assay)
| Compound | Concentration (µM) | Rate of Iodide Influx (d[I⁻]/dt, mM/s) |
| Vehicle (DMSO) | - | 0.02 ± 0.01 |
| VX-809 (Lumacaftor) | 10 | 0.25 ± 0.05 |
| PTI-801 (Posenacaftor) | 10 | 0.30 ± 0.06 |
| Low Temperature (27°C) | - | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Biochemical Correction of F508del-CFTR in CFBE Cells (Western Blot)
| Compound | Concentration (µM) | Band C / (Band B + Band C) Ratio |
| Vehicle (DMSO) | - | 0.05 ± 0.02 |
| VX-809 (Lumacaftor) | 10 | 0.40 ± 0.08 |
| PTI-801 (Posenacaftor) | 10 | 0.45 ± 0.09 |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 3: Clinical Trial Data for PTI-801 (Phase 1)
| Treatment Group | Change in Sweat Chloride (mmol/L) | Change in ppFEV1 (%) |
| Placebo | - | - |
| PTI-801 (200 mg) + Orkambi | Significant Improvement | Numerical Improvement |
| PTI-801 (400 mg) + Orkambi | Significant Improvement | Numerical Improvement |
Data from a 14-day study in adults with CF homozygous for the F508del mutation on a stable background of Orkambi therapy.[14]
Conclusion
The HTS assays described provide a robust framework for the identification and characterization of novel CFTR correctors like PTI-801. A tiered screening approach, beginning with high-throughput functional assays in immortalized cell lines, followed by validation in more physiologically relevant models such as primary hBE cells and patient-derived organoids, is a powerful strategy for advancing promising compounds toward clinical development. The combination of functional and biochemical assays provides a comprehensive understanding of a compound's mechanism of action and its potential to restore CFTR function in patients with Cystic Fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteostasis Regulators in Cystic Fibrosis: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cff.org [cff.org]
- 10. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening [jci.org]
- 12. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Application Notes and Protocols for Testing (R)-Posenacaftor Sodium in Patient-Derived Organoids
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] These mutations lead to a defective CFTR protein, which functions as a chloride channel on the apical membrane of epithelial cells.[1][3][4] The subsequent ion transport imbalance results in the accumulation of thick, sticky mucus in various organs, primarily affecting the respiratory and digestive systems.[5][6]
(R)-Posenacaftor sodium is the R-enantiomer of Posenacaftor (PTI-801), a novel CFTR modulator.[1] It functions as a "corrector," designed to address the underlying molecular defect in CF by correcting the folding and trafficking of mutant CFTR proteins, such as the common F508del variant.[1][3][4] By rescuing the misfolded protein, (R)-Posenacaftor facilitates its transport to the cell surface, increasing the density of functional CFTR channels.[4][6]
Patient-derived organoids (PDOs), particularly those derived from intestinal or nasal biopsies, have emerged as a powerful, physiologically relevant in vitro model for studying CF and evaluating the efficacy of CFTR modulators.[2][7][8] These 3D structures recapitulate the genetic and phenotypic characteristics of the donor's tissue.[9] A key functional assay in this model is the Forskolin-Induced Swelling (FIS) assay.[5][7][10] Forskolin, an adenylyl cyclase activator, increases intracellular cAMP, which in turn activates functional CFTR channels at the organoid's apical (luminal) surface.[5][9] The resulting efflux of chloride ions into the lumen drives water secretion via osmosis, causing the organoid to swell.[5][9] This swelling is directly dependent on CFTR function and can be quantified to measure the rescue of CFTR activity by modulators like this compound.[9][10]
These application notes provide a detailed protocol for utilizing patient-derived intestinal organoids to assess the therapeutic potential of this compound using the FIS assay.
Experimental Workflow
The overall process involves establishing organoid cultures from patient biopsies, treating them with the investigational compound, performing the functional assay, and analyzing the results.
Protocol 1: Culture of Human Intestinal Organoids
This protocol is adapted from established methods for generating and maintaining intestinal organoids from patient biopsy samples.[10][11]
3.1. Materials and Reagents
-
Rectal or intestinal biopsy tissue
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basal Culture Medium (e.g., Advanced DMEM/F12)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Human Intestinal Organoid Growth Medium (containing EGF, Noggin, R-spondin1, Wnt-3A)
-
Y-27632 ROCK inhibitor
-
Antibiotics (e.g., Penicillin-Streptomycin, Primocin)
-
Cell Recovery Solution
-
Phosphate-Buffered Saline (PBS)
-
24-well and 96-well tissue culture plates
3.2. Procedure
-
Tissue Processing:
-
Wash the biopsy 3-5 times in ice-cold PBS with antibiotics.
-
Mince the tissue into small (~1-2 mm) pieces.
-
Incubate in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release intestinal crypts.
-
-
Crypt Isolation:
-
Vigorously shake the tube to release crypts from the tissue fragments.
-
Collect the supernatant containing the crypts and pass it through a 70 µm cell strainer.
-
Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.
-
-
Seeding:
-
Resuspend the crypt pellet in a cold Basement Membrane Matrix.
-
Dispense 25-50 µL droplets into a pre-warmed 24-well plate.
-
Polymerize the matrix by incubating at 37°C for 15-20 minutes.
-
Carefully add 500 µL of pre-warmed Human Intestinal Organoid Growth Medium supplemented with Y-27632 (for the first 2-3 days) and antibiotics.
-
-
Maintenance and Passaging:
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-10 days.[11] To do this, depolymerize the matrix using Cell Recovery Solution, mechanically dissociate the organoids into fragments, and re-seed in fresh matrix as described above.
-
Protocol 2: Forskolin-Induced Swelling (FIS) Assay
This protocol outlines the method for assessing CFTR function following treatment with this compound.
4.1. Mechanism of Forskolin-Induced Swelling
The FIS assay provides a functional measure of CFTR-mediated ion and water transport.
4.2. Materials and Reagents
-
Established intestinal organoid cultures
-
96-well clear-bottom black tissue culture plates
-
This compound, stock solution in DMSO
-
Forskolin, stock solution in DMSO
-
CFTR(inh)-172 (optional, as a negative control)
-
Live-cell fluorescent dye (e.g., Calcein AM)
-
Assay medium (e.g., Krebs-Ringer Bicarbonate buffer or culture medium)
-
DMSO (vehicle control)
4.3. Procedure
-
Seeding for Assay:
-
Passage organoids as described in Protocol 1.
-
Seed 30-80 organoids per well in 5-10 µL of Basement Membrane Matrix in a pre-warmed 96-well plate.[11]
-
Culture for 3-5 days until organoids have formed a distinct lumen.
-
-
Compound Treatment (Correction Phase):
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only (DMSO) control.
-
Aspirate the old medium and add the medium containing the compound or vehicle.
-
Incubate for 18-24 hours at 37°C to allow for CFTR protein correction and trafficking.[11]
-
-
Swelling Assay (Activation Phase):
-
Just prior to imaging, replace the compound-containing medium with fresh assay medium containing the same concentrations of (R)-Posenacaftor.
-
If using a fluorescent dye, stain the organoids according to the manufacturer's protocol (e.g., Calcein AM for 30-60 minutes).[11]
-
Place the 96-well plate into an environmentally controlled live-cell imaging system (37°C, 5% CO₂).
-
Acquire initial images (Time = 0) for all wells.
-
Add Forskolin to a final concentration of 5-10 µM to all wells (except for negative controls).[5][9]
-
Immediately begin time-lapse imaging, capturing brightfield or fluorescent images every 15-20 minutes for 1-2 hours.[9]
-
-
Data Acquisition and Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the total area of the organoids (or the lumenal area) in each well at each time point.
-
Calculate the change in area relative to the T=0 baseline for each well.
-
The primary endpoint is the Area Under the Curve (AUC) of the swelling response over time.
-
Normalize the data to the vehicle control.
-
Data Presentation
Quantitative data should be summarized to compare the efficacy of different concentrations of this compound. The following table presents representative data from an FIS assay.
Table 1: Representative Dose-Response of this compound in F508del/F508del Intestinal Organoids (Note: Data are hypothetical and for illustrative purposes only.)
| Treatment Group | Concentration (µM) | Normalized Swelling (AUC relative to Vehicle) | Standard Deviation |
| Vehicle Control | 0 (0.1% DMSO) | 1.00 | 0.15 |
| (R)-Posenacaftor | 0.1 | 2.54 | 0.31 |
| (R)-Posenacaftor | 0.3 | 4.88 | 0.52 |
| (R)-Posenacaftor | 1.0 | 7.15 | 0.89 |
| (R)-Posenacaftor | 3.0 | 8.92 | 1.03 |
| (R)-Posenacaftor | 10.0 | 9.11 | 1.15 |
| Wild-Type Control | N/A | 15.60 | 1.98 |
Conclusion
The use of patient-derived organoids coupled with the Forskolin-Induced Swelling assay provides a robust and clinically relevant platform for the preclinical evaluation of CFTR correctors like this compound.[2][7][8] This methodology allows for the characterization of compound efficacy in a patient-specific genetic context, aligning with the goals of personalized medicine. The protocols and data structure outlined here provide a framework for researchers to systematically investigate the potential of novel CF therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organoid Technology and Its Role for Theratyping Applications in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 7. mdpi.com [mdpi.com]
- 8. qdcxjkg.com [qdcxjkg.com]
- 9. stemcell.com [stemcell.com]
- 10. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 11. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of (R)-Posenacaftor Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Posenacaftor sodium, also known as PTI-801, is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by CFTR gene mutations, most notably the F508del mutation.[1] Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which leads to the production of a misfolded and dysfunctional CFTR protein. This impairs ion and water transport across cell membranes, causing thick, sticky mucus buildup in various organs.[1] (R)-Posenacaftor works by aiding the proper folding of the CFTR protein, enabling its transit to the cell membrane where it can function as a chloride channel.[1]
These application notes provide a detailed overview of established in vivo models and protocols for the preclinical and clinical evaluation of this compound and other CFTR correctors. The methodologies described are essential for assessing the efficacy and mechanism of action of such therapeutic agents.
In Vivo Models for Efficacy Evaluation
While animal models have not been the primary tool for CFTR modulator development beyond toxicology studies, certain models are valuable for assessing in vivo efficacy. The choice of model is critical, as the responsiveness of CFTR to human-targeted modulators can vary between species. Ferret, pig, sheep, and rabbit models have CFTR that is naturally responsive to human CFTR modulators due to higher sequence homology.[2]
Murine Models (CFTR Knockout and F508del)
Mouse models of CF are widely used for initial preclinical evaluation due to their genetic tractability and cost-effectiveness. The nasal epithelium of these mice mimics the bioelectric defects observed in humans with CF.[3]
Key Efficacy Endpoint:
-
Nasal Potential Difference (NPD): This is a powerful and well-characterized assay to evaluate the restoration of CFTR function in vivo.[3][4] The measurement of the voltage across the nasal epithelium reflects transepithelial ion transport. In CF mice, there is a characteristic hyperpolarization in response to a low-chloride solution after amiloride administration, which can be corrected by effective CFTR modulators. A hyperpolarization of more than -2.15 mV after perfusion with a low-concentration Cl- solution is often considered a normal response in F508del-CFTR mice.[3]
Ferret and Pig Models
These larger animal models more closely recapitulate human CF pathophysiology, including lung and pancreatic disease. Their CFTR protein is responsive to human modulators, making them suitable for efficacy studies of compounds like this compound.[2]
Key Efficacy Endpoints:
-
Sweat Chloride Measurement: A hallmark of CF is elevated sweat chloride concentration. A reduction in sweat chloride is a direct indicator of restored CFTR function.
-
Intestinal Current Measurement (ICM): While technically an ex vivo measurement on rectal biopsies, ICM is a strong predictor of in vivo clinical response to CFTR modulators and is a crucial part of preclinical evaluation.
-
Histopathological analysis: Evaluation of lung, pancreas, and intestinal tissues can reveal improvements in disease-related pathologies.
Quantitative Data Summary
While specific preclinical in vivo data for this compound is not extensively published, the following tables summarize the type of quantitative data generated from clinical trials of this compound and representative data from preclinical models evaluating CFTR correctors.
Table 1: Clinical Efficacy of this compound (PTI-801) in Humans (F508del Homozygous)
| Dosage | Change in Sweat Chloride (mmol/L) from Baseline | Change in ppFEV1 from Baseline | Study Population |
| 200 mg once daily | Significant Improvement | Not Statistically Significant | Adults with CF on stable Orkambi treatment |
| 400 mg once daily | Significant Improvement | Not Statistically Significant | Adults with CF on stable Orkambi treatment |
| High Dose Combination* | -19 (compared to baseline), -24 (compared to placebo) | +5% (compared to baseline) | Adults with CF |
| Triple Combination** | -29 (compared to placebo) | +8 percentage points (compared to placebo) | Adults with CF (F508del/F508del) |
*High dose combination included 600 mg posenacaftor, 30 mg nesolicaftor, and 150 mg dirocaftor.[1] **Triple combination included posenacaftor, dirocaftor, and nesolicaftor.[1] Data is derived from Phase 1/2 and Phase 2 clinical trials.[1]
Table 2: Representative Preclinical Data for CFTR Correctors in Mouse Models
| Animal Model | Treatment | Endpoint | Result |
| F508del-CFTR Mice | CFTR Corrector | Nasal Potential Difference (Low Cl⁻ response) | Significant repolarization towards wild-type levels |
| CFTR Knockout Mice | Gene Therapy (as a benchmark) | Nasal Potential Difference (Low Cl⁻ response) | Partial restoration of chloride current |
Experimental Protocols
Protocol 1: Nasal Potential Difference (NPD) Measurement in Mice
Objective: To assess the in vivo function of CFTR in the nasal epithelium of CF mice following treatment with this compound.
Materials:
-
Anesthetized CF mice (e.g., F508del-CFTR) and wild-type controls.
-
Double-lumen polyethylene catheter.
-
Perfusion solutions:
-
Ringer's solution (basal)
-
Ringer's solution with amiloride (100 µM)
-
Low-chloride Ringer's solution with amiloride
-
Low-chloride Ringer's solution with amiloride and a CFTR agonist (e.g., forskolin or isoproterenol)
-
-
High-impedance voltmeter and recording system.
-
Reference electrode (subcutaneous).
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Place the mouse in a supine position.
-
Insert the reference electrode subcutaneously.
-
Carefully insert the double-lumen catheter into one nostril. One lumen is for perfusion, and the other is connected to the voltmeter.
-
Begin perfusion with the basal Ringer's solution at a constant rate until a stable baseline potential difference is recorded.
-
Sequentially perfuse the following solutions, allowing the potential difference to stabilize with each solution:
-
Ringer's solution with amiloride.
-
Low-chloride Ringer's solution with amiloride.
-
Low-chloride Ringer's solution with amiloride and a CFTR agonist.
-
-
Record the potential difference throughout the experiment.
-
The key outcome is the change in potential difference in response to the low-chloride solution, which reflects CFTR-dependent chloride secretion.
Protocol 2: Sweat Chloride Measurement in Ferret/Pig Models
Objective: To determine the effect of this compound on sweat chloride concentration in a relevant large animal model of CF.
Materials:
-
CF ferret or pig model.
-
Pilocarpine solution.
-
Iontophoresis device with electrodes.
-
Sweat collection device (e.g., filter paper, Macroduct®).
-
Chloridometer for sweat analysis.
Procedure:
-
Administer this compound to the animals as per the study design (e.g., daily oral gavage for a specified period).
-
Shave a small area of skin on the abdomen or thigh.
-
Induce sweating using pilocarpine iontophoresis according to established protocols for the specific species.
-
Collect sweat for a standardized period.
-
Measure the volume or weight of the collected sweat.
-
Analyze the chloride concentration in the sweat sample using a chloridometer.
-
Compare the sweat chloride levels of treated animals to baseline and/or placebo-treated control animals. A significant decrease in sweat chloride indicates a positive response to the treatment.
Visualizations
CFTR Protein Processing and Trafficking Pathway
The following diagram illustrates the synthesis, folding, and trafficking of the CFTR protein, highlighting the step where CFTR correctors like this compound exert their effect.
Caption: CFTR protein biosynthesis, folding, and trafficking pathway.
Experimental Workflow for In Vivo Evaluation
The diagram below outlines the typical experimental workflow for evaluating a CFTR corrector like this compound in a preclinical setting.
Caption: Preclinical in vivo evaluation workflow for CFTR correctors.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of nasal potential difference in cftr knockout and F508del-CFTR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessment of Lentiviral Vector Mediated CFTR Correction in Mice Using an Improved Rapid in vivo Nasal Potential Difference Measurement Protocol [frontiersin.org]
Application Notes and Protocols for Studying (R)-Posenacaftor Sodium Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] These mutations result in a defective CFTR protein that is misfolded and unable to traffic to the cell surface, leading to impaired ion flow and the accumulation of thick mucus in various organs.[1][2][3] (R)-Posenacaftor sodium (also known as PTI-801) is a CFTR corrector designed to address the underlying cause of CF by improving the folding and trafficking of the defective CFTR protein to the cell membrane, where it can function as a chloride channel.[1][2][3][4]
These application notes provide detailed protocols for utilizing primary human bronchial epithelial (HBE) cells and the CFBE41o- immortalized human bronchial epithelial cell line as robust in vitro models to study the efficacy of this compound. HBE cells are considered the "gold standard" for evaluating CFTR function in a native context, while the CFBE41o- cell line, homozygous for the common ΔF508 mutation, offers a more standardized and readily available model.[5][6]
Data Presentation
The efficacy of this compound has been evaluated in clinical trials. The following tables summarize key quantitative data from these studies. While specific in vitro quantitative data for this compound in HBE or CFBE41o- cells from publicly available literature is limited, the provided clinical data demonstrates its potential efficacy. In vitro studies have confirmed that Posenacaftor (PTI-801) rescues the processing, plasma membrane trafficking, and channel function of the p.Phe508del-CFTR protein.
Table 1: Clinical Trial Efficacy Data for Posenacaftor (PTI-801) in Combination Therapies
| Cohort | Treatment | Duration | Key Outcome | Result |
| Adults with CF on stable Orkambi treatment | Posenacaftor (400 mg) | 14 days | Sweat Chloride | Significant Improvement |
| Adults with CF on stable Orkambi treatment | Posenacaftor (400 mg) | 14 days | Body Mass Index (BMI) | Significant Improvement |
| Adults with CF on stable Orkambi treatment | Posenacaftor (all doses) | 14 days | Lung Function (ppFEV1) | Improvements observed (not statistically significant) |
| F508del homozygous patients | Posenacaftor (600mg) + Nesolicaftor + Dirocaftor | 14 days | Lung Function (ppFEV1) | 5% improvement from baseline |
| F508del homozygous patients | Posenacaftor (600mg) + Nesolicaftor + Dirocaftor | 14 days | Sweat Chloride | 19 mmol/L decrease from baseline |
Data compiled from publicly available clinical trial information.[4]
Experimental Protocols
Cell Culture of Primary Human Bronchial Epithelial (HBE) Cells
Primary HBE cells are considered the gold standard for in vitro studies of CFTR function.[5]
Materials:
-
Cryopreserved primary HBE cells from CF patients (e.g., homozygous for ΔF508)
-
Bronchial Epithelial Growth Medium (BEGM)
-
Collagen-coated flasks and permeable supports (e.g., Transwell®)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Thawing Cells: Rapidly thaw cryopreserved HBE cells in a 37°C water bath. Transfer to a sterile conical tube containing pre-warmed BEGM. Centrifuge at low speed to pellet the cells and resuspend in fresh BEGM.
-
Seeding: Seed the cells onto collagen-coated T75 flasks at a density of 2,500 cells/cm².
-
Expansion: Culture the cells at 37°C and 5% CO2, changing the medium every 48 hours until they reach 80-90% confluency.
-
Seeding on Permeable Supports: Dissociate the cells using Trypsin-EDTA and seed them onto collagen-coated permeable supports at a density of 250,000 cells/cm².
-
Air-Liquid Interface (ALI) Culture: Maintain the cells with medium in both the apical and basolateral compartments until confluent. Once a confluent monolayer is formed (typically 2-4 days), remove the apical medium to establish an ALI.
-
Differentiation: Culture the cells at ALI for 4-6 weeks to allow for full differentiation into a pseudostratified epithelium. Change the basolateral medium every 2-3 days.
Cell Culture of CFBE41o- Cell Line
The CFBE41o- cell line is a human bronchial epithelial cell line derived from a CF patient homozygous for the ΔF508 mutation.[6]
Materials:
-
CFBE41o- cells
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Collagen-coated flasks and permeable supports
-
Trypsin-EDTA solution
-
PBS
Protocol:
-
Thawing and Seeding: Follow the same procedure as for HBE cells, seeding into collagen-coated T75 flasks.
-
Expansion: Culture at 37°C and 5% CO2, passaging the cells when they reach 80-90% confluency.
-
Seeding on Permeable Supports: Seed cells onto collagen-coated permeable supports at a density of 500,000 cells/cm².
-
ALI Culture: Establish an ALI as described for HBE cells once the monolayer is confluent.
-
Differentiation: Maintain at ALI for at least 7-10 days before performing experiments.
Ussing Chamber Assay for CFTR Function
The Ussing chamber assay is a key functional assay to measure CFTR-mediated ion transport across epithelial monolayers.
Materials:
-
Differentiated HBE or CFBE41o- cells on permeable supports
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Pharmacological agents: Amiloride, Forskolin, Genistein (or other potentiators), and a CFTR inhibitor (e.g., CFTRinh-172).
Protocol:
-
Treatment: Treat the differentiated cell monolayers with this compound at the desired concentration (e.g., 1-10 µM) or vehicle control for 24-48 hours.
-
Mounting: Mount the permeable supports in the Ussing chambers, with the apical and basolateral sides bathed in pre-warmed and gassed KBR solution.
-
Measurement: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Pharmacological Additions:
-
Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin (10 µM) to both chambers to activate CFTR through cAMP stimulation.
-
Add a potentiator like genistein (50 µM) to the apical chamber to maximize CFTR channel opening.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Analysis: The change in Isc in response to forskolin/potentiator and subsequent inhibition by the CFTR inhibitor reflects the level of functional CFTR at the cell surface.
Western Blotting for CFTR Maturation
Western blotting is used to assess the glycosylation status of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) is found in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.
Materials:
-
Treated and untreated HBE or CFBE41o- cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Primary anti-CFTR antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein lysate on a low-percentage (e.g., 6-8%) SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary anti-CFTR antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the bands using a suitable imaging system.
-
Analysis: Quantify the intensity of Band B (~150 kDa) and Band C (~170-180 kDa). An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Failure of cAMP agonists to activate rescued ΔF508 CFTR in CFBE41o– airway epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paracellular Transport through Healthy and Cystic Fibrosis Bronchial Epithelial Cell Lines – Do We Have a Proper Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Posenacaftor Sodium Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Posenacaftor sodium is a substance under investigation with limited publicly available data regarding its solution preparation and stability. These application notes provide a generalized framework and detailed protocols for the preparation and stability assessment of this compound solutions, intended to guide researchers in initiating their own experimental design. The following sections offer protocols for stock solution preparation, stability-indicating method development, and forced degradation studies, based on common practices for similar pharmaceutical compounds. All quantitative data presented are illustrative and should be confirmed experimentally.
This compound: Compound Information
| Parameter | Value | Reference |
| IUPAC Name | sodium (S)-8-methyl-2-(3-methylbenzofuran-2-yl)-5-(1-(tetrahydro-2H-pyran-4-yl)ethoxy)quinoline-4-carboxylate | |
| Synonyms | (R)-PTI-801 (sodium), Posenacaftor sodium | [1][2] |
| CAS Number | 2095064-09-6 | |
| Molecular Formula | C₂₇H₂₆NNaO₅ | [1] |
| Molecular Weight | 467.5 g/mol | [1][2] |
| Storage (Solid) | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
| Shipping (Solid) | Ambient temperature for a few weeks. | [1] |
Preparation of this compound Stock Solutions
The solubility of this compound in common laboratory solvents has not been extensively reported. Therefore, initial solubility testing is recommended. A common starting point for compounds with low aqueous solubility is the use of an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution in an appropriate aqueous buffer.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass: Based on the molecular weight of 467.5 g/mol , the mass of this compound required for a 10 mM solution can be calculated. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 467.5 g/mol = 4.675 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of DMSO (approximately 70-80% of the final volume).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.
-
Storage: Store the stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles.[1] Based on general recommendations for stock solutions, short-term storage at 0-4°C may also be possible.[1]
Illustrative Dilution Scheme:
| Stock Concentration | Desired Concentration | Volume of Stock | Diluent Volume | Final Volume |
| 10 mM | 1 mM | 100 µL | 900 µL | 1 mL |
| 10 mM | 100 µM | 10 µL | 990 µL | 1 mL |
| 10 mM | 10 µM | 1 µL | 999 µL | 1 mL |
Stability Assessment of this compound Solutions
A stability-indicating analytical method is crucial for determining the shelf-life and appropriate storage conditions for this compound solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.
Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
A reverse-phase column, such as a C18 or Phenyl-Hexyl column, is a good starting point.
Initial Method Parameters (to be optimized):
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH 2.5-7.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of a dilute solution of this compound.
-
Column Temperature: 25-40°C.
Method Validation (as per ICH Q2(R1) guidelines): Once a suitable separation is achieved, the method should be validated for:
-
Specificity (in the presence of degradation products)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Protocol 3: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[3][4]
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
Illustrative Stability Data Table (Hypothetical):
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (RT) | 0 | 100 | 0 |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 3 |
| 3% H₂O₂, RT | 24 | 92.1 | 1 |
| 80°C | 48 | 95.8 | 1 |
| Photostability | - | 99.1 | 0 |
Visual Representations
Caption: Workflow for the preparation and stability testing of this compound solutions.
Conclusion
The protocols outlined in these application notes provide a foundational approach for the preparation and stability assessment of this compound solutions. Due to the limited availability of specific data for this compound, it is imperative that researchers conduct preliminary experiments to determine optimal conditions for solubilization and analysis. The successful execution of these studies will be critical for ensuring the quality, efficacy, and safety of this compound in preclinical and clinical development.
References
Application Notes and Protocols: Quantifying CFTR Trafficking with (R)-Posenacaftor Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel.[1] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of functional channels at the cell surface.[2][3] (R)-Posenacaftor sodium, the active R-enantiomer of Posenacaftor (PTI-801), is a novel CFTR corrector designed to address this primary defect.[4] As a pharmacological chaperone, it aids in the proper folding of the F508del-CFTR protein, facilitating its trafficking to the plasma membrane and thereby increasing the quantity of functional channels at the cell surface.[4][5]
These application notes provide a summary of the quantitative effects of Posenacaftor and detailed protocols for quantifying its impact on CFTR trafficking.
Quantitative Data Summary
Clinical studies have demonstrated the potential of Posenacaftor to improve CFTR function in patients with the F508del mutation. The following tables summarize key quantitative outcomes from these trials.
Table 1: Clinical Efficacy of Posenacaftor in F508del Homozygous CF Patients
| Treatment Group | Dose | Duration | Change in ppFEV1 | Change in Sweat Chloride Concentration | Reference |
| Posenacaftor (PTI-801) + Dirocaftor (PTI-808) + Nesolicaftor (PTI-428) | 600 mg Posenacaftor, 300 mg Dirocaftor, 10 mg Nesolicaftor (once daily) | 28 days | +8 percentage points (p ≤ 0.01) | -29 mmol/L (p < 0.0005) | [6] |
| Posenacaftor (PTI-801) on background Orkambi® therapy | 100 mg, 200 mg, 400 mg (once daily) | 14 days | Numerical improvement observed | Statistically significant improvement at higher doses | [7] |
Table 2: Dose-dependent Effects of Posenacaftor on Clinical Endpoints
| Posenacaftor Dose (on background Orkambi®) | Statistically Significant Improvement in Sweat Chloride | Statistically Significant Improvement in BMI | Reference |
| 100 mg | No | No | [8] |
| 200 mg | Yes | No | [8] |
| 400 mg | Yes | Yes | [8] |
Signaling Pathways and Mechanism of Action
(R)-Posenacaftor acts as a CFTR corrector, intervening in the cellular protein quality control system that otherwise targets F508del-CFTR for degradation. The primary pathway involved is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.
References
- 1. State of the Art on Approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators and Triple-Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule correctors divert CFTR-F508del from ERAD by stabilizing sequential folding states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The revolution of personalized pharmacotherapies for cystic fibrosis: what does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Proteostasis Announces Positive Data from Ongoing Phase 1 Study of PTI-801 in Cystic Fibrosis Patients on Background Orkambi® Therapy - BioSpace [biospace.com]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Troubleshooting & Optimization
Optimizing (R)-Posenacaftor sodium concentration in cell culture
Welcome to the technical support center for (R)-Posenacaftor sodium (a CFTR corrector). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector.[1][2][3] In individuals with cystic fibrosis caused by specific mutations, such as the common F508del mutation, the CFTR protein is misfolded and fails to traffic to the cell surface, leading to its premature degradation.[1][3] (R)-Posenacaftor helps the mutated CFTR protein fold into a more correct three-dimensional shape, which allows it to be processed and transported to the cell membrane where it can function as a chloride channel.[1][3][4] Studies suggest it shares a common mechanism of action with the corrector Elexacaftor (VX-445).[3][5]
Signaling Pathway for CFTR Correction
Caption: Mechanism of (R)-Posenacaftor as a CFTR corrector.
Q2: What is a typical starting concentration for this compound in cell culture?
A2: Specific in vitro concentration ranges for this compound are not widely published. However, for similar next-generation CFTR correctors, a common starting point for dose-response experiments is in the low micromolar range. For initial experiments, it is recommended to test a broad concentration range (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your specific cell model and assay. For reference, other correctors like Tezacaftor have been used at 3 µM in primary human bronchial epithelial (hBE) cells.[6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q4: What cell models are appropriate for testing this compound?
A4: The choice of cell model depends on the research question. Common models include:
-
Immortalized cell lines: CFBE41o- or Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR are suitable for high-throughput screening.[9]
-
Primary human bronchial epithelial (hBE) cells: These provide a more physiologically relevant model for studying airway epithelial function.[6][10]
-
Patient-derived organoids (e.g., intestinal or lung): These 3D models are excellent for personalized medicine approaches and predicting patient-specific responses to CFTR modulators.[11][12]
Troubleshooting Guide
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| No significant CFTR correction observed (e.g., no increase in Band C on Western blot, no change in Ussing chamber assay). | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Incubation Time: Corrector effects require time for protein synthesis, folding, and trafficking. 3. Cell Model Issues: The cell line may have low expression of F508del-CFTR or may not be responsive. 4. Compound Instability: The compound may be degrading in the culture medium. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM). 2. Increase the incubation time. Typical incubation for correctors is 18-24 hours.[11] 3. Verify the expression of F508del-CFTR in your cell model. Consider using a different, well-characterized cell line. 4. Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound to light. |
| High Cell Death or Cytotoxicity Observed. | 1. High Compound Concentration: The concentration of this compound may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Compound Precipitation: The compound may be precipitating out of the medium at high concentrations, which can be harmful to cells. | 1. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the toxic concentration range.[13][14] Use concentrations well below the toxic threshold for functional assays. 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with the same DMSO concentration but no compound).[8] 3. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system if possible. |
| High Variability Between Replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. 2. Compound Solubility/Dispersion Issues: The compound may not be evenly distributed in the culture medium. 3. Assay Technique: Inconsistent washing steps or reagent addition can introduce variability. | 1. Ensure a single-cell suspension and proper mixing before seeding cells. 2. After diluting the stock solution into the medium, vortex or pipette mix thoroughly before adding to the cells. 3. Standardize all steps of the experimental protocol. Use multichannel pipettes where appropriate for simultaneous reagent addition. |
| This compound precipitates in my stock solution or culture medium. | 1. Low Solubility: The compound has limited solubility in aqueous solutions.[15] 2. Incorrect Solvent: The chosen solvent may not be optimal. 3. pH of Medium: The pH of the cell culture medium can affect the solubility of some compounds.[16][17][18] | 1. Store stock solutions at a high concentration in an appropriate organic solvent like DMSO. Avoid making intermediate dilutions in aqueous buffers for storage. 2. DMSO is the most common and recommended solvent. 3. Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4). |
Quantitative Data Summary
The following tables present hypothetical, yet typical, dose-response data for a CFTR corrector like this compound. These tables are for illustrative purposes to guide experimental design, as specific public data for this compound is limited.
Table 1: Example Dose-Response of this compound on F508del-CFTR Maturation
| Concentration (µM) | Immature CFTR (Band B) (Relative Densitometry Units) | Mature CFTR (Band C) (Relative Densitometry Units) | Maturation Efficiency (Band C / (Band B + C)) |
| 0 (Vehicle) | 1.00 | 0.05 | 4.8% |
| 0.1 | 0.98 | 0.15 | 13.3% |
| 0.3 | 0.95 | 0.35 | 26.9% |
| 1.0 | 0.88 | 0.62 | 41.3% |
| 3.0 | 0.80 | 0.75 | 48.4% |
| 10.0 | 0.75 | 0.78 | 51.0% |
| 30.0 | 0.72 | 0.79 | 52.3% |
Table 2: Example Functional Correction in an Ussing Chamber Assay
| Concentration (µM) | Forskolin-Stimulated Short-Circuit Current (Isc) (µA/cm²) | % of Wild-Type (WT) CFTR Activity |
| 0 (Vehicle) | 1.5 ± 0.3 | 5% |
| 0.3 | 5.8 ± 0.9 | 19% |
| 1.0 | 12.4 ± 1.5 | 41% |
| 3.0 | 18.2 ± 2.1 | 61% |
| 10.0 | 19.5 ± 2.5 | 65% |
Note: Data are representative examples. EC50 values (the concentration at which 50% of the maximal effect is observed) should be calculated from a full dose-response curve using appropriate statistical models like a three-parameter Hill equation.[19][20]
Key Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation
This protocol is used to assess the ability of this compound to correct the trafficking defect of F508del-CFTR by observing the conversion of the core-glycosylated immature form (Band B, ~150 kDa) to the complex-glycosylated mature form (Band C, ~170 kDa).[10]
-
Cell Culture and Treatment:
-
Plate CFBE41o- cells (or other suitable model) expressing F508del-CFTR.
-
Grow cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle control (DMSO) for 24 hours at 37°C.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel (6% acrylamide is recommended for good separation of Bands B and C).
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Detection and Analysis:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and image with a CCD camera or X-ray film.
-
Quantify the densitometry of Band B and Band C to determine the maturation efficiency.
-
Workflow for Western Blot Analysis
Caption: Experimental workflow for assessing CFTR maturation.
Protocol 2: Ussing Chamber Assay for CFTR Function
This assay measures ion transport across a polarized epithelial monolayer and is the gold standard for assessing CFTR channel function.[10][12][22]
-
Cell Culture:
-
Chamber Setup:
-
Mount the permeable support in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with Krebs-Bicarbonate Ringer (KBR) solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Measurement Protocol:
-
Inhibit the epithelial sodium channel (ENaC) by adding Amiloride (e.g., 100 µM) to the apical side.
-
Establish a chloride gradient by using a low-chloride solution on the apical side.
-
Stimulate CFTR activity by adding a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral side.
-
Add a CFTR potentiator (e.g., 1-10 µM Genistein or Ivacaftor) to maximize channel opening.
-
Inhibit CFTR-dependent current by adding a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical side to confirm the measured current is CFTR-specific.[8]
-
-
Data Analysis:
-
The change in short-circuit current (ΔIsc) after stimulation and before inhibition represents the functional activity of the corrected CFTR channels at the cell surface. Compare the ΔIsc across different concentrations of this compound.
-
Troubleshooting Logic for Ussing Chamber Assay
Caption: Troubleshooting decision tree for Ussing chamber experiments.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Posenacaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR Modulator Types | Cystic Fibrosis Foundation [cff.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 9. “CFTR Modulator Theratyping: Current Status, Gaps and Future Directions” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cff.org [cff.org]
- 11. benchchem.com [benchchem.com]
- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 17. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 18. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 19. xenotech.com [xenotech.com]
- 20. Gene-signature-derived IC50s/EC50s reflect the potency of causative upstream targets and downstream phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in (R)-Posenacaftor sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving (R)-Posenacaftor sodium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] It is designed to address defects in the CFTR protein, particularly the misfolding caused by mutations like F508del. By assisting in the proper folding of the CFTR protein, it increases the amount of functional protein that can be trafficked to the cell membrane. This allows for improved chloride ion transport, which is crucial for maintaining the right balance of fluid and salt in various organs.[1]
Q2: What is the purpose of using a sodium salt formulation for (R)-Posenacaftor?
While specific details on the choice of the sodium salt for (R)-Posenacaftor are not extensively published in the provided search results, sodium salts of compounds are often used in pharmaceuticals to improve properties like solubility and stability. However, it's important to consider the potential impact of the sodium ion on cellular assays.
Q3: How should this compound be stored?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] Stock solutions should be stored at 0 - 4°C for short-term use or -20°C for long-term storage.[3]
Troubleshooting Guide
Issue 1: High Variability in Ussing Chamber Assay Results
Q: We are observing significant well-to-well and experiment-to-experiment variability in our Ussing chamber experiments with this compound. What are the potential causes and solutions?
A: Variability in Ussing chamber experiments can arise from several factors. Here's a systematic approach to troubleshooting:
-
Cell Culture Conditions:
-
Inconsistent Cell Monolayer: Ensure a consistent and confluent monolayer of epithelial cells. The transepithelial electrical resistance (TEER) should be monitored and be within a consistent range before starting the experiment.
-
Media Composition: The choice of cell culture media can significantly impact CFTR expression and function.[4][5] Use the same batch of media and supplements for all experiments to minimize variability.
-
Cell Line Integrity: Regularly verify the phenotype and CFTR expression levels of your cell line, as these can change with passage number.[6][7]
-
-
Compound Preparation and Handling:
-
Solubility Issues: this compound is typically dissolved in DMSO to prepare a stock solution.[8] Ensure the compound is fully dissolved before further dilution. Precipitates can lead to inaccurate concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.
-
DMSO Concentration: Keep the final DMSO concentration in the experimental buffer below 0.5% to avoid solvent-induced artifacts.[9] Always include a vehicle control (DMSO at the same concentration) in your experiments.
-
Compound Stability: While the solid form is stable under recommended storage conditions, the stability of this compound in aqueous solutions for extended periods should be considered. Prepare fresh dilutions for each experiment.
-
-
Ussing Chamber Setup and Protocol:
-
Chamber Contamination: Residual compounds from previous experiments can leach from the Ussing chamber plastic and affect results.[10] Thoroughly clean the chambers between experiments, for example, with a sodium phosphate tribasic solution followed by a dilute acid wash.[10]
-
Electrode Drift and Noise: Unstable readings can be caused by issues with the electrodes. Ensure proper calibration and maintenance of the electrodes.
-
Temperature Control: Maintain a consistent temperature throughout the experiment, as CFTR channel activity is temperature-sensitive.
-
-
Impact of Sodium Salt:
-
Ionic Strength: The addition of a sodium salt will increase the sodium concentration in your experimental buffer. This could potentially affect ion gradients and the activity of other ion transporters, indirectly influencing the measured CFTR activity.[11][12][13] It is advisable to use a buffer with a physiological ionic composition and to consider if the additional sodium from the compound is significant.
-
Issue 2: Inconsistent Results in Patch-Clamp Experiments
Q: Our patch-clamp recordings of CFTR channel activity with this compound are showing inconsistent open probability and single-channel conductance. What could be the cause?
A: In addition to the general sources of variability mentioned for Ussing chamber assays, patch-clamp experiments have their own unique challenges:
-
Pipette and Seal Quality:
-
Inconsistent Pipette Resistance: Use pipettes with a consistent resistance to ensure comparable recordings.
-
Seal Stability: A high-resistance seal (GΩ seal) is crucial for low-noise recordings. Unstable seals can introduce artifacts.
-
-
Cellular Factors:
-
Cell Health: Only use healthy, viable cells for patching.
-
CFTR Expression Levels: The number of CFTR channels in the patched membrane can vary between cells, leading to differences in macroscopic current.
-
-
Experimental Protocol:
-
Voltage Protocol: Use a consistent voltage-clamp protocol for all experiments.
-
Solution Exchange: Ensure rapid and complete solution exchange when applying this compound and other stimulating agents.
-
Issue 3: Lower than Expected Efficacy of this compound
Q: The observed correction of CFTR function with this compound in our in vitro assays is lower than what has been reported in some studies. What could be the reason?
A: Several factors can contribute to apparent lower efficacy:
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Cell Model: The efficacy of CFTR correctors can be cell-line dependent.[1] The expression levels of mutant CFTR and the cellular machinery for protein folding and trafficking can differ between cell types.
-
Combination Therapy: (R)-Posenacaftor is often evaluated as part of a combination therapy with other CFTR modulators, such as potentiators. Its efficacy as a single agent may be limited.
-
Incubation Time: Ensure a sufficient incubation time for (R)-Posenacaftor to exert its corrective effect on CFTR protein folding and trafficking. This is typically in the range of hours.
-
Compound Purity and Integrity: Verify the purity and integrity of your this compound stock. Degradation of the compound can lead to reduced activity.
Experimental Protocols
Protocol 1: Ussing Chamber Assay for this compound Efficacy
-
Cell Culture:
-
Plate human bronchial epithelial (HBE) cells expressing the F508del-CFTR mutation on permeable supports.
-
Culture the cells at an air-liquid interface until a differentiated, polarized monolayer is formed. Monitor TEER to assess monolayer integrity.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, serially dilute the stock solution in the appropriate experimental buffer to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Ussing Chamber Measurement:
-
Mount the permeable supports in the Ussing chambers.
-
Equilibrate the cells in the experimental buffer at 37°C.
-
Add this compound to the basolateral side of the monolayer and incubate for the desired duration (e.g., 24 hours).
-
Measure the baseline short-circuit current (Isc).
-
To measure CFTR-mediated currents, sequentially add the following reagents to the apical and basolateral chambers:
-
Amiloride (to block epithelial sodium channels, ENaC).
-
Forskolin (to activate CFTR through cAMP stimulation).
-
A CFTR potentiator (e.g., ivacaftor) to maximize channel opening.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Record the change in Isc after each addition.
-
Protocol 2: Patch-Clamp Analysis of this compound-Corrected CFTR Channels
-
Cell Culture and Treatment:
-
Culture cells expressing F508del-CFTR on glass coverslips.
-
Treat the cells with this compound at the desired concentration for 24 hours to allow for CFTR correction.
-
-
Pipette and Solutions:
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions for recording chloride currents.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
-
Patch-Clamp Recording:
-
Obtain a GΩ seal on a treated cell.
-
Establish a whole-cell or inside-out patch configuration.
-
Clamp the membrane potential at a holding potential (e.g., -40 mV) and apply voltage steps to elicit CFTR currents.
-
Activate CFTR channels by perfusing the cell with a solution containing a PKA-activating cocktail (e.g., forskolin and IBMX) and ATP.
-
Record single-channel or whole-cell currents before and after activation.
-
Data Presentation
Table 1: Example of Ussing Chamber Data with this compound
| Treatment Group | Baseline Isc (µA/cm²) | ΔIsc Forskolin (µA/cm²) | ΔIsc CFTRinh-172 (µA/cm²) |
| Vehicle (DMSO) | 5.2 ± 0.8 | 2.1 ± 0.5 | -1.9 ± 0.4 |
| (R)-Posenacaftor (1 µM) | 5.5 ± 0.9 | 8.7 ± 1.2 | -8.1 ± 1.1 |
| (R)-Posenacaftor (10 µM) | 5.3 ± 0.7 | 15.4 ± 2.1 | -14.5 ± 1.9 |
Data are presented as mean ± standard deviation.
Visualizations
References
- 1. Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. Phenotypic Alteration of an Established Human Airway Cell Line by Media Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Choice of Differentiation Media Significantly Impacts Cell Lineage and Response to CFTR Modulators in Fully Differentiated Primary Cultures of Cystic Fibrosis Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture models demonstrate that CFTR dysfunction leads to defective fatty acid composition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR Expression Regulation by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Posenacaftor sodium | TargetMol [targetmol.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 11. Differential impact of high-salt levels in vitro and in vivo on macrophage core functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. The modulatory effect of high salt on immune cells and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with (R)-Posenacaftor sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (R)-Posenacaftor sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as PTI-801 sodium, is a cystic fibrosis transmembrane conductance regulator (CFTR) protein modulator.[1] It is being researched for its potential role in treating cystic fibrosis.[2] Key chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C27H26NNaO5 | PubChem[3] |
| Molecular Weight | 467.5 g/mol | PubChem[3] |
| Synonyms | (R)-PTI-801 (sodium), SCHEMBL20526898, HY-109187B | PubChem[3] |
| Parent Compound | 8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1S)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid | PubChem[3] |
Q2: What is the reported solubility of this compound?
A2: this compound is reported to be highly soluble in dimethyl sulfoxide (DMSO), with a solubility of up to 200 mg/mL.[1][2] However, its aqueous solubility is expected to be low, a common challenge with many research compounds.
Q3: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous experimental buffer?
A3: This is a common issue known as solvent-shifting. This compound is highly soluble in an organic solvent like DMSO. When this concentrated stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the overall solvent polarity increases dramatically. This change can cause the compound, which is poorly soluble in water, to precipitate out of the solution.[4][5]
Q4: What are the primary strategies to overcome the poor aqueous solubility of a compound like this compound?
A4: A variety of techniques can be employed to enhance aqueous solubility. These can be broadly categorized as physical and chemical modifications.[6][7]
-
Physical Modifications: These include reducing the particle size of the compound (micronization or nanosuspension) to increase the surface area for dissolution.[8][9][10]
-
Chemical and Formulation Modifications: These strategies involve altering the solvent environment or the compound itself. Common approaches include pH adjustment, the use of co-solvents, surfactants, and creating formulations like solid dispersions or cyclodextrin complexes.[6][8][9]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.
Solutions:
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and avoid localized high concentrations.[5] It is crucial to add the stock to the buffer, not the other way around.[4]
-
Reduce the Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Use an Intermediate Dilution Step: Before the final dilution into the aqueous buffer, perform an intermediate dilution in a mixture of DMSO and the aqueous buffer.[11]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate.[4][12] However, the thermal stability of this compound should be considered.
Experimental Workflow to Minimize Precipitation
Issue 2: Insufficient solubility even with optimized dilution
Possible Cause: The intrinsic aqueous solubility of this compound is too low for the required experimental concentration.
Solutions:
-
pH Adjustment: Since this compound is the salt of a carboxylic acid, its solubility is pH-dependent.[3] Increasing the pH of the aqueous buffer above the pKa of the parent carboxylic acid will increase the proportion of the more soluble ionized form.
-
Use of Co-solvents: Incorporating a low percentage of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[9][10] The choice of co-solvent will depend on the experimental system's tolerance.
| Co-solvent | Typical Concentration Range for Cell-based Assays | Notes |
| Ethanol | 0.1% - 1% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 0.1% - 5% | Generally considered less toxic than ethanol.[7] |
| Polyethylene Glycol (PEG 300/400) | 1% - 10% | Effective for many poorly soluble compounds. |
| DMSO | < 0.5% | Ensure final concentration is not toxic to cells.[4] |
-
Incorporation of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds like (R)-Posenacaftor can be encapsulated within these micelles, increasing their apparent solubility.
| Surfactant | Type | Typical Concentration Range | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.5% | Commonly used in pharmaceutical formulations. |
| Poloxamer 188 | Non-ionic | 0.1% - 1% | A non-ionic triblock copolymer. |
| Sodium dodecyl sulfate (SDS) | Anionic | < CMC | Generally too harsh for cell-based assays. |
Troubleshooting Logic for Solubility Enhancement
Experimental Protocols
Protocol 1: pH-Based Solubility Enhancement
-
Determine pKa: If not known, determine the pKa of the parent carboxylic acid of (R)-Posenacaftor.
-
Buffer Selection: Prepare a series of buffers with pH values ranging from 6.0 to 8.0 in 0.5 unit increments.
-
Solubility Testing: a. Add an excess amount of this compound to a fixed volume of each buffer. b. Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[11] c. Centrifuge the samples to pellet the undissolved solid. d. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot solubility versus pH to identify the optimal pH for solubilization while ensuring it is compatible with your experimental system.
Protocol 2: Co-solvent and Surfactant Screening
-
Prepare Stock Solutions: a. Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 200 mg/mL). b. Prepare intermediate stocks of co-solvents (e.g., 10% Ethanol in water) and surfactants (e.g., 1% Tween® 80 in water).
-
Formulation Preparation: a. In a series of vials, add the desired volume of the aqueous experimental buffer. b. Add the co-solvent or surfactant stock to achieve the desired final concentration (e.g., 1% ethanol or 0.1% Tween® 80). c. Slowly add the this compound DMSO stock to the vortexing buffer to achieve the final target concentration.
-
Observation and Analysis: a. Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature. b. For a more quantitative analysis, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[12] A lower turbidity indicates better solubility.
Signaling Pathway Context
This compound is a CFTR protein modulator.[1] The CFTR protein is a chloride ion channel found in epithelial cells. In many forms of cystic fibrosis, the CFTR protein is misfolded and degraded, preventing it from reaching the cell surface to function correctly. Correctors like Posenacaftor help the misfolded protein to fold properly, traffic to the cell membrane, and function as a chloride channel.
References
- 1. abmole.com [abmole.com]
- 2. Posenacaftor sodium | TargetMol [targetmol.com]
- 3. (R)-Posenacaftor (sodium) | C27H26NNaO5 | CID 135350907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. wjbphs.com [wjbphs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (R)-Posenacaftor Sodium In Vitro Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of (R)-Posenacaftor sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PTI-801) is a small molecule CFTR corrector.[1] Its primary mechanism of action is to facilitate the proper folding and trafficking of mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutation, to the cell surface.[1] This allows for an increased quantity of CFTR channels at the plasma membrane, which can then be activated to transport chloride ions.
Q2: What is the typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell model and assay being used. Based on clinical trial data where doses ranged from 200 mg to 600 mg, and considering typical in vitro to in vivo correlations, a starting concentration range of 1-10 µM is recommended for most cell-based assays.[1] Dose-response experiments are crucial to determine the optimal concentration for your specific experimental setup. A recent study showed that reducing the concentration of a similar corrector combination by up to 33% retained most of the corrective effect in vitro.[2]
Q3: How should I prepare and store this compound?
This compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). The stock solution should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q4: Is this compound effective as a standalone corrector?
While this compound demonstrates corrector activity on its own, its efficacy is significantly enhanced when used in combination with other CFTR modulators.[3] It is often used in a triple combination therapy with another corrector, such as tezacaftor, and a potentiator, like ivacaftor.[3][4] This combination approach addresses multiple defects in the mutant CFTR protein, leading to a more robust restoration of its function.
Q5: What are the most common in vitro assays to assess the efficacy of this compound?
The most common in vitro assays for evaluating the efficacy of CFTR correctors like this compound include:
-
Ussing Chamber Assay: Considered a gold standard, this electrophysiological technique measures ion transport across a polarized epithelial cell monolayer, providing a direct assessment of CFTR channel function.[5]
-
Forskolin-Induced Swelling (FIS) Assay: This assay is commonly performed using intestinal organoids. Activation of corrected CFTR channels by forskolin leads to fluid secretion and swelling of the organoids, which can be quantified as a measure of CFTR function.
-
Western Blotting: This biochemical assay is used to assess the maturation of the CFTR protein. Correctors like this compound increase the ratio of the mature, fully glycosylated form (Band C) to the immature, core-glycosylated form (Band B) of the CFTR protein.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
If you are observing lower than expected or no efficacy with this compound, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low efficacy.
| Potential Cause | Recommended Action |
| Compound Solubility | Ensure that this compound is fully dissolved in your stock solution and diluted appropriately in your working medium. Visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or adjusting the pH of the medium. |
| Compound Stability | Verify the stability of your this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model and assay. A starting range of 1-10 µM is recommended. |
| Inadequate Incubation Time | The time required for this compound to correct CFTR processing can vary. Typically, an incubation period of 24-48 hours is required. Optimize the incubation time for your experimental system. |
| Cell Model Suitability | The responsiveness to CFTR correctors can be cell-type dependent. Ensure that your chosen cell model (e.g., CFBE41o-, primary human bronchial epithelial cells, intestinal organoids) expresses the F508del-CFTR mutation and is a suitable model for studying CFTR correction. |
| Lack of Combination Therapy | The efficacy of this compound is significantly enhanced in combination with other CFTR modulators. Consider co-administering it with another corrector (e.g., tezacaftor) and a potentiator (e.g., ivacaftor).[3][4] |
| Assay Performance | Validate your assay with appropriate positive and negative controls. For functional assays, ensure that the cells are healthy and that the stimulating agents (e.g., forskolin) are active. |
Issue 2: Inconsistent or Variable Results
Variability in in vitro experiments can arise from several factors. Follow these steps to improve the reproducibility of your results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
| Potential Cause | Recommended Action |
| Inconsistent Compound Handling | Prepare a large batch of this compound stock solution and aliquot it to avoid variability between preparations. Ensure accurate and consistent pipetting when preparing working solutions. |
| Variable Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Monitor cell health and confluence regularly. |
| Deviations in Assay Protocol | Strictly adhere to the standardized protocol for your chosen assay. Ensure that all reagents are prepared fresh and that incubation times and temperatures are consistent between experiments. |
| Insufficient Replicates | Increase the number of biological and technical replicates to improve the statistical power of your experiments and to identify and minimize the impact of outliers. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination Therapies
| Combination | Cell Model | Assay | Observed Effect | Reference |
| Posenacaftor + Dirocaftor + Nesolicaftor | F508del homozygous primary cells | Clinical Trial (in vivo surrogate) | Mean absolute improvement in ppFEV1 of 8 percentage points over placebo. | [1] |
| High-dose Posenacaftor (600mg) + Dirocaftor + Nesolicaftor | F508del/F508del genotype primary cells | Clinical Trial (in vivo surrogate) | 5% improvement in ppFEV1 from baseline; 19 mmol/L decrease in sweat chloride. | [1] |
| Posenacaftor (400mg) | F508del homozygous primary cells | Clinical Trial (in vivo surrogate) | Significant improvements in sweat chloride and BMI. | [1] |
Note: The data presented is from clinical trials, which can serve as a guide for expected outcomes in relevant in vitro models. ppFEV1 (percent predicted forced expiratory volume in 1 second) and sweat chloride concentration are key clinical endpoints that reflect CFTR function.
Experimental Protocols
Protocol 1: Ussing Chamber Assay for CFTR Function
This protocol provides a method for measuring CFTR-mediated ion transport across a polarized epithelial cell monolayer.
Experimental Workflow
Caption: Ussing chamber experimental workflow.
Methodology:
-
Cell Culture: Culture human bronchial epithelial (HBE) cells or other suitable epithelial cells on permeable supports until a confluent and polarized monolayer is formed.
-
Treatment: Treat the cell monolayers with this compound (and any combination partners) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate Ringer's solution and maintain at 37°C.
-
Measurement:
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin to both chambers to activate CFTR channels.
-
Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis: The efficacy of this compound is determined by the magnitude of the forskolin-stimulated, CFTR-inhibitor-sensitive Isc increase compared to the vehicle control.
Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This protocol describes how to assess CFTR function in 3D intestinal organoids.
Experimental Workflow
Caption: Forskolin-Induced Swelling (FIS) assay workflow.
Methodology:
-
Organoid Culture: Culture human intestinal organoids derived from CF patients (with F508del mutation) or healthy individuals.
-
Treatment: Treat the organoids with this compound (and any combination partners) for 24-48 hours. Include a vehicle control.
-
Assay Setup: Seed the treated organoids in a basement membrane matrix (e.g., Matrigel) in a multi-well plate.
-
Swelling Induction: Add forskolin (typically 5-10 µM) to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Imaging: Acquire images of the organoids at baseline (before adding forskolin) and at regular intervals for 1-2 hours after forskolin addition using a brightfield microscope.
-
Data Analysis: Quantify the change in the cross-sectional area of the organoids over time. The extent of swelling is proportional to CFTR function.
Protocol 3: Western Blotting for CFTR Maturation
This protocol is for assessing the effect of this compound on the glycosylation and maturation of the CFTR protein.
Experimental Workflow
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Effect of elexacaftor and bamocaftor on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The preclinical discovery and development of the combination of ivacaftor + tezacaftor used to treat cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy | Semantic Scholar [semanticscholar.org]
Addressing inconsistent results with PTI-801
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with PTI-801 (posenacaftor). Our goal is to help you address potential inconsistencies in your experimental results and optimize your studies.
Troubleshooting Guide
Users may encounter variability in experimental outcomes when working with PTI-801. This guide addresses common issues in a question-and-answer format to help you troubleshoot and identify potential sources of inconsistency.
Q1: We are observing significant variability in the rescue of F508del-CFTR function with PTI-801. What are the potential causes?
A1: Inconsistent rescue of F508del-CFTR function can stem from several experimental variables. Here are the key factors to consider:
-
Dosage and Concentration: The efficacy of PTI-801 is dose-dependent. Phase 1 clinical trials demonstrated that different dose levels (100 mg, 200 mg, and 400 mg) resulted in varying degrees of improvement in key biomarkers.[1][2] Ensure you are using a consistent and appropriate concentration of PTI-801 in your assays. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line or model system.
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Combination with Other Modulators: PTI-801 is a CFTR corrector and its full potential is often realized when used in combination with other types of CFTR modulators, such as potentiators (e.g., dirocaftor/PTI-808) and amplifiers.[3] The presence, absence, or type of other modulators in your experiment will significantly impact the outcome.
-
Cell Line and Model System: The genetic background and expression levels of F508del-CFTR can vary between different cell lines (e.g., CFBE, 16HBE14o-). It is crucial to use a well-characterized and consistent cell line for your experiments.
-
Assay Conditions: Factors such as incubation time, temperature, and serum concentration in the culture media can all influence the activity of PTI-801. Refer to the detailed experimental protocols for recommended conditions.
Q2: Our results with PTI-801 in combination with other correctors are not showing an additive effect. Is this expected?
A2: Yes, this is a possibility and depends on the mechanism of action of the other corrector. Studies have shown that PTI-801 shares a common mechanism of action with the corrector VX-445 (elexacaftor).[4][5] When PTI-801 is combined with correctors that have a similar binding site or mechanism, you may not observe an additive or synergistic effect.[4][5] Conversely, combining PTI-801 with correctors that act on different aspects of the F508del-CFTR defect (e.g., VX-809, VX-661) is more likely to produce a greater correction effect.[4][5]
Q3: We are seeing inconsistent effects on downstream signaling pathways. What could be the reason?
A3: Inconsistent downstream effects could be linked to the functional status of the rescued F508del-CFTR protein. The primary role of PTI-801 is to improve the processing and trafficking of the misfolded protein to the cell membrane.[4] However, the rescued channel still requires a potentiator to ensure proper channel gating and ion flow. Without a potentiator, the downstream signaling effects of CFTR activation may be minimal or variable.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTI-801?
A1: PTI-801, also known as posenacaftor, is a third-generation CFTR corrector.[2] It is designed to rescue the folding and processing of the F508del-CFTR protein, which is the most common mutation in cystic fibrosis.[4] This correction allows the mutated protein to be trafficked to the cell surface, where it can function as a chloride channel.[4] It is believed to share a common binding site with the corrector VX-445 (elexacaftor).[4][5]
Q2: What are the recommended cell lines for studying PTI-801?
A2: Commonly used and well-characterized human bronchial epithelial (HBE) cell lines homozygous for the F508del mutation are recommended. Examples include CFBE41o- cells and 16HBE14o- cells. These cell lines provide a relevant in vitro model system for studying the effects of PTI-801 on F508del-CFTR processing and function.
Q3: How should PTI-801 be prepared and stored?
A3: PTI-801 should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. We recommend storing the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected outcomes of PTI-801 treatment in preclinical models?
A4: In preclinical models, treatment with PTI-801 is expected to result in:
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An increase in the mature, fully-glycosylated form (Band C) of the F508del-CFTR protein, as assessed by Western blotting.
-
Increased localization of the F508del-CFTR protein to the plasma membrane, which can be visualized using fluorescence microscopy.
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Partial restoration of CFTR-mediated chloride channel function, which can be measured using electrophysiological techniques like the Ussing chamber assay or with fluorescent ion indicators.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials involving PTI-801.
Table 1: Summary of Phase 1 Clinical Trial Results of PTI-801 in Combination with Orkambi® [1][2]
| Dose Level of PTI-801 | Number of Subjects | Change in ppFEV1 | Change in Sweat Chloride | Change in BMI | Normalization of Glucose in CFRD Patients |
| 100 mg | 14 | Not Statistically Significant | - | - | Statistically Significant (p<0.05) |
| 200 mg | 13 | Not Statistically Significant | Statistically Significant | - | Statistically Significant (p<0.05) |
| 400 mg | 12 | Not Statistically Significant | Statistically Significant | Statistically Significant | Statistically Significant (p<0.05) |
| Placebo | 10 | - | - | - | No Change |
ppFEV1: percent predicted forced expiratory volume in 1 second; BMI: Body Mass Index; CFRD: Cystic Fibrosis-Related Diabetes.
Experimental Protocols
Protocol 1: Western Blotting for F508del-CFTR Protein Maturation
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Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to confluence. Treat cells with the desired concentration of PTI-801 (or vehicle control) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The immature (Band B) and mature (Band C) forms of CFTR will appear at different molecular weights.
Visualizations
References
- 1. Proteostasis Announces Positive Data from Ongoing Phase 1 Study of PTI-801 in Cystic Fibrosis Patients on Background Orkambi® Therapy - BioSpace [biospace.com]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. mdpi.com [mdpi.com]
- 4. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(R)-Posenacaftor sodium toxicity and cytotoxicity assays
Welcome to the technical support center for (R)-Posenacaftor sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on toxicity and cytotoxicity assays related to this novel CFTR corrector.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PTI-801, is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] It is designed to address defects in the CFTR protein that arise from genetic mutations, such as the common F508del mutation, which causes the protein to misfold and be prematurely degraded.[2][3] By assisting in the proper folding of the CFTR protein, (R)-Posenacaftor helps increase the amount of functional protein that can be transported to the cell membrane.[4] At the cell surface, the CFTR protein functions as a chloride channel, and its proper function is crucial for maintaining the balance of salt and water across cell membranes, particularly in epithelial cells.[4]
Q2: What cell lines are appropriate for in vitro testing of this compound?
Several cell culture models are suitable for evaluating the efficacy and potential toxicity of CFTR modulators like this compound. The choice of cell line will depend on the specific research question. Common models include:
-
Immortalized CF cell lines: Such as CFBE41o-, which are useful for high-throughput screening.
-
Primary human bronchial epithelial (hBE) cells: These provide a more physiologically relevant model.
-
Patient-derived organoids (intestinal and lung): These are increasingly used for personalized medicine approaches and to predict patient-specific responses to CFTR modulators.
Q3: Are there any known off-target effects or general toxicity concerns with CFTR modulators?
While specific preclinical toxicity data for this compound is not extensively published in the public domain, general considerations for CFTR modulators include monitoring for potential mitochondrial effects. For instance, some CFTR modulators have been observed to induce mitochondrial fragmentation, although this may not always correlate with a decrease in cell viability. It is advisable to include assays that assess mitochondrial health in your experimental design.
Q4: How should I prepare this compound for cell culture experiments?
As with most small molecule compounds, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro toxicity and cytotoxicity assays.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| P-01 | High variability between replicate wells. | 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Pipetting errors during compound addition. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity.3. Use calibrated pipettes and consistent technique. |
| P-02 | No significant cytotoxicity observed at expected concentrations. | 1. The compound may have low cytotoxicity in the chosen cell line.2. Insufficient incubation time.3. The chosen assay is not sensitive enough. | 1. Test a broader range of concentrations.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Consider a more sensitive assay, such as an ATP-based luminescence assay. |
| P-03 | Precipitate formation in the culture medium. | 1. Poor solubility of the compound at the tested concentration.2. Interaction with components of the culture medium. | 1. Check the final solvent concentration. It may be necessary to lower the stock concentration and adjust dilutions.2. Visually inspect the medium after adding the compound and before adding it to the cells. |
| P-04 | High background signal in the assay. | 1. Contamination of the cell culture (e.g., mycoplasma).2. Interference of the compound with the assay reagents. | 1. Regularly test cell cultures for mycoplasma contamination.2. Run a cell-free control with the compound and assay reagents to check for interference. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the toxicity and cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is a marker of cytotoxicity.
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains a substrate and a cofactor for the LDH enzyme, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light. During this time, LDH will catalyze the conversion of the substrate, leading to a color change.
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Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color change is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.
Quantitative Data Summary
Specific preclinical toxicity and cytotoxicity data for this compound are not publicly available at this time. The following tables are provided as templates to illustrate how such data would be presented.
Table 1: In Vitro Cytotoxicity of this compound (Example Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| CFBE41o- | MTT | 48 | > 100 |
| Primary hBE | LDH Release | 48 | > 100 |
Table 2: Preclinical Animal Toxicology of this compound (Example Data)
| Animal Model | Route of Administration | Acute LD50 (mg/kg) | Key Observations |
| Rat | Oral | > 2000 | No adverse effects observed at the highest dose. |
| Mouse | Intravenous | 500 | Mild sedation at higher doses. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a CFTR corrector.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assays.
References
Impact of serum on (R)-Posenacaftor sodium activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of (R)-Posenacaftor sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as PTI-801, is a cystic fibrosis transmembrane conductance regulator (CFTR) protein modulator.[1][2] It functions as a CFTR corrector, aiding in the proper folding of the defective CFTR protein, which is common in cystic fibrosis. This correction allows for the increased transport of the CFTR protein to the cell membrane, where it can function as a chloride channel.[1] Research suggests that this compound shares a common mechanism of action with the corrector Elexacaftor (VX-445).[3][4]
Q2: Why is my in vitro activity of this compound lower than expected when using serum-containing media?
The presence of serum in your cell culture media can significantly impact the observed in vitro activity of this compound. Serum contains various proteins, such as albumin, that can bind to small molecule drugs.[5][6] This binding reduces the concentration of the free, unbound drug available to interact with its target, the CFTR protein. The "free drug theory" posits that only the unbound fraction of a drug is pharmacologically active.[6] Therefore, a decrease in apparent activity in the presence of serum is often attributable to serum protein binding.
Q3: How does serum protein binding affect the interpretation of my experimental results?
Serum protein binding can lead to an underestimation of a compound's potency (e.g., a higher EC50 or IC50 value) in vitro. When comparing results between different experimental conditions, it is crucial to consider the serum concentration. For instance, results from an experiment using 10% fetal bovine serum (FBS) will likely show lower apparent activity for this compound compared to an experiment conducted in serum-free media. It is important to maintain consistent serum concentrations when comparing the activity of different compounds or batches of the same compound.
Q4: Are there any known effects of CFTR modulators like this compound on serum biomarkers?
Yes, studies on other CFTR modulators have shown that they can alter the plasma concentrations of certain biomarkers. For example, treatment with the CFTR modulator combination lumacaftor/ivacaftor has been associated with an increase in plasma vitamin A levels and a decrease in vitamin E levels in cystic fibrosis patients.[7] Other studies have suggested that CFTR modulators may impact markers of liver fibrosis.[8][9] While specific data for this compound is not available, it is a relevant consideration for in vivo studies and clinical applications.
Troubleshooting Guides
Issue 1: Significant discrepancy in this compound activity between serum-free and serum-containing assays.
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Possible Cause: High degree of serum protein binding to this compound.
-
Troubleshooting Steps:
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Quantify Serum Protein Binding: Perform experiments to determine the fraction of this compound bound to serum proteins. A common method is equilibrium dialysis.
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Activity Ratio Calculation: Determine the ratio of the inhibition/activity constant in the absence of serum to that in the presence of serum.[10] This "activity ratio" can provide a quantitative measure of the impact of serum protein binding.[10]
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Standardize Serum Concentration: If possible, conduct all comparative assays with a standardized concentration of serum. If serum-free conditions are not feasible, ensure the same type and percentage of serum are used across all experiments being compared.
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Use Purified Protein: To understand the specific interaction, consider performing binding assays with purified major serum proteins, such as human serum albumin (HSA) or alpha-1-acid glycoprotein (AAG).
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Issue 2: High variability in results between experimental replicates in serum-containing media.
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Possible Cause: Inconsistent serum quality or lot-to-lot variability.
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Troubleshooting Steps:
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Use a Single Serum Lot: For a given set of experiments, use a single, pre-tested lot of serum to minimize variability.
-
Heat Inactivation: Ensure consistent heat inactivation of the serum if your protocol requires it, as this can affect protein integrity.
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Proper Storage: Store serum according to the manufacturer's instructions to prevent degradation of its components.
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Quality Control: Before starting a large-scale experiment, test a new lot of serum with a reference compound to ensure it performs consistently with previous lots.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data illustrating the potential impact of serum on this compound activity, based on general principles of drug-protein interactions.
Table 1: Hypothetical EC50 Values of this compound in Different Serum Concentrations
| Serum Concentration | EC50 (nM) | Fold-Shift in EC50 (vs. Serum-Free) |
| 0% (Serum-Free) | 50 | 1.0 |
| 2% FBS | 120 | 2.4 |
| 5% FBS | 250 | 5.0 |
| 10% FBS | 600 | 12.0 |
Table 2: Hypothetical Serum Protein Binding of this compound
| Species | Serum Protein | Percent Bound (%) | Unbound Fraction (%) |
| Human | Albumin (HSA) | 95.2 | 4.8 |
| Bovine | Albumin (BSA) | 92.5 | 7.5 |
| Mouse | Total Plasma Protein | 90.1 | 9.9 |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Activity using a Cell-Based Assay
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Cell Culture: Culture a relevant cell line (e.g., Fischer Rat Thyroid cells expressing F508del-CFTR) in their recommended growth medium.
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Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in serum-free medium and in media containing different concentrations of fetal bovine serum (e.g., 2%, 5%, 10%).
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Treatment: Remove the growth medium from the cells and add the prepared compound dilutions. Include appropriate vehicle controls for each serum concentration.
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Incubation: Incubate the plates for the desired time at 37°C.
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Activity Assay: Perform a functional assay to measure CFTR activity (e.g., a membrane potential-sensitive dye assay or Ussing chamber electrophysiology).
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Data Analysis: Generate dose-response curves for each serum concentration and calculate the EC50 values.
Protocol 2: Measuring Serum Protein Binding by Equilibrium Dialysis
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Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).
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Sample Preparation:
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In the donor chamber, add this compound at a known concentration dissolved in buffer.
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In the recipient chamber, add pooled human serum (or a solution of a specific serum protein like HSA).
-
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Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
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Sample Collection: After incubation, collect samples from both the donor and recipient chambers.
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Concentration Measurement: Determine the concentration of this compound in both chambers using a suitable analytical method (e.g., LC-MS/MS).
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Calculation: Calculate the percentage of bound and unbound drug using the concentrations measured at equilibrium.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing serum impact on activity.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medkoo.com [medkoo.com]
- 3. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFTR Modulator Therapy with Lumacaftor/Ivacaftor Alters Plasma Concentrations of Lipid-Soluble Vitamins A and E in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. Evaluation of serum protein binding by using in vitro pharmacological activity for the effective pharmacokinetics profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Standardizing Protocols for (R)-Posenacaftor Sodium Research
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for standardizing experimental protocols involving (R)-Posenacaftor sodium (also known as PTI-801 sodium). The information provided here is intended to facilitate reproducible and robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It functions as a CFTR corrector, which means it aids in the proper folding and trafficking of mutant CFTR protein, particularly the F508del mutation, from the endoplasmic reticulum to the cell surface, where it can function as a chloride channel.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO, with a reported solubility of up to 200 mg/mL. For long-term storage, it is recommended to store the solid compound at 4°C in a dry, sealed container. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What are the key assays to evaluate the efficacy of this compound?
A3: The two primary assays to assess the efficacy of this compound are Western blotting and the Ussing chamber assay. Western blotting is used to evaluate the correction of the CFTR protein's glycosylation state, indicating its successful trafficking through the Golgi apparatus. The Ussing chamber assay is a functional assay that measures the increase in CFTR-mediated chloride transport across an epithelial cell monolayer.
Q4: Are there known off-target effects for CFTR correctors like this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility with any small molecule. Some studies on other CFTR modulators have suggested potential off-target effects, including impacts on cellular stress and protein recycling pathways in the absence of their target. It is advisable to include appropriate controls in your experiments to monitor for unexpected cellular changes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that optimal in vitro concentrations and incubation times can be cell-line dependent and may require empirical determination.
| Parameter | Value | Source/Comment |
| Molecular Weight | 467.49 g/mol | [1] |
| Solubility | 200 mg/mL in DMSO | [1] |
| Clinical Trial Doses | 100 mg, 200 mg, 400 mg, and 600 mg (oral, once daily) | These are in vivo doses and not directly translatable to in vitro concentrations. |
| Recommended In Vitro Concentration Range | To be determined empirically (start with a range of 1-10 µM) | Based on typical concentrations for small molecule correctors. |
| Recommended Incubation Time | 16-24 hours | A common timeframe for CFTR corrector treatment to allow for protein synthesis and trafficking. |
| EC50 | Not publicly available | To be determined by dose-response experiments in the relevant cell model. |
Experimental Protocols
Western Blotting for CFTR Glycosylation
This protocol is designed to assess the correction of CFTR protein trafficking by analyzing its glycosylation status. Immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found post-Golgi and at the plasma membrane. An increase in the Band C to Band B ratio indicates successful correction.
Methodology:
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells (e.g., CFBE41o- expressing F508del-CFTR) and grow to confluence. Treat cells with a range of this compound concentrations (e.g., 1-10 µM) or vehicle control (DMSO) for 16-24 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil the samples , as this can cause CFTR aggregation.
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SDS-PAGE: Separate the protein lysates on a 6-8% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Analysis: Quantify the intensity of Band B (~150 kDa) and Band C (~170-180 kDa). Calculate the Band C / (Band B + Band C) ratio to determine the correction efficiency.
Ussing Chamber Assay for CFTR Function
This functional assay measures ion transport across a polarized epithelial cell monolayer to determine the effect of this compound on CFTR-mediated chloride secretion.
Methodology:
-
Cell Culture: Plate HBE cells on permeable supports (e.g., Transwells®) and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cells with the desired concentration of this compound for 16-24 hours.
-
Mounting in Ussing Chamber: Mount the permeable supports in the Ussing chamber. Bathe the apical and basolateral sides with Krebs-Ringer bicarbonate solution and maintain at 37°C with continuous gassing (95% O2 / 5% CO2).
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the apical chamber to activate CFTR.
-
CFTR Potentiation (Optional): Add a CFTR potentiator (e.g., genistein or VX-770) to the apical chamber to maximize the CFTR-mediated current.
-
CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to the CFTR agonist and inhibitor. A greater increase in Isc in this compound-treated cells compared to vehicle control indicates successful functional correction.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak CFTR signal | - Low protein expression in the cell line.- Insufficient protein loading.- Inefficient protein transfer.- Primary antibody not effective. | - Use a positive control cell line known to express CFTR.- Increase the amount of protein loaded (up to 50 µg).- Optimize transfer conditions (time, voltage).- Use a validated anti-CFTR antibody and optimize its concentration. |
| High background | - Incomplete blocking.- Primary or secondary antibody concentration too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations.- Increase the number and duration of wash steps. |
| Incorrect band sizes or multiple bands | - Protein degradation.- Post-translational modifications other than glycosylation.- Non-specific antibody binding. | - Use fresh protease inhibitors in the lysis buffer.- Consult literature for other known modifications.- Use a more specific primary antibody or perform immunoprecipitation prior to Western blotting. |
| Smearing of CFTR bands | - Protein aggregation due to boiling.- High protein load. | - Do not boil samples containing CFTR.- Reduce the amount of protein loaded. |
| Inconsistent Band C/Band B ratio | - Inconsistent cell culture conditions.- Variable treatment times or compound concentrations. | - Ensure consistent cell passage number, seeding density, and growth conditions.- Precisely control treatment duration and compound dosage. |
Ussing Chamber Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low TEER values | - Cell monolayer is not confluent or has poor tight junctions. | - Allow cells to polarize for a longer duration.- Check for contamination.- Use a different cell line or optimize culture conditions. |
| No response to CFTR agonists | - Low CFTR expression.- Ineffective corrector treatment.- Inactive agonists. | - Confirm CFTR expression by Western blot or qPCR.- Optimize this compound concentration and incubation time.- Use fresh agonist solutions. |
| High baseline Isc | - High activity of other ion channels (e.g., ENaC). | - Ensure complete inhibition of ENaC with amiloride before adding CFTR agonists. |
| Variable results between experiments | - Inconsistent cell culture.- Differences in chamber setup or buffer composition. | - Standardize cell culture and passaging protocols.- Ensure consistent chamber setup, electrode calibration, and buffer preparation. |
| Drifting baseline | - Temperature fluctuations.- Unstable electrodes.- Cell monolayer instability. | - Ensure stable temperature control of the Ussing chamber.- Re-calibrate or replace electrodes.- Ensure the cell monolayer is healthy and not detaching from the support. |
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: CFTR protein trafficking pathway and the action of this compound.
Caption: Logical flow for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to CFTR Correctors: (R)-Posenacaftor Sodium, Elexacaftor, and Tezacaftor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) correctors (R)-Posenacaftor sodium, elexacaftor, and tezacaftor. The information is compiled from publicly available preclinical and clinical data to support research and development efforts in the field of cystic fibrosis (CF).
Mechanism of Action
Cystic fibrosis is most commonly caused by the p.Phe508del (F508del) mutation, which leads to misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride channel.[1][2] CFTR correctors are small molecules designed to rescue the folding and trafficking of these mutant proteins.[3][4]
Tezacaftor (VX-661): Tezacaftor is a Type 1 corrector that improves the processing and trafficking of F508del-CFTR by stabilizing the interface between the protein's nucleotide-binding domain 1 (NBD1) and its membrane-spanning domains (MSDs).[3] This action helps more CFTR protein to be processed correctly and transported to the cell surface.[2][5][6]
Elexacaftor (VX-445): Elexacaftor is also a CFTR corrector but acts at a different binding site than tezacaftor.[5][7] This alternative mechanism provides a complementary and additive effect when used with tezacaftor, further improving the conformational stability of the F508del-CFTR protein.[5][7][8] The combination of two correctors acting on different defects, along with a potentiator (ivacaftor), results in a significant increase in the quantity and function of CFTR protein at the cell surface.[9]
This compound (PTI-801): (R)-Posenacaftor is the R-enantiomer of Posenacaftor, an investigational CFTR corrector that facilitates the folding and trafficking of the CFTR protein.[4][10][11] Recent preclinical studies indicate that posenacaftor (PTI-801) rescues F508del-CFTR processing and function.[12][13] Notably, its corrective effects are not additive when combined with elexacaftor, suggesting they share a common mechanism of action or binding site.[12][13] However, its effects are additive when combined with other correctors like tezacaftor (VX-661).[12][14]
Comparative Performance Data
Direct clinical comparison data for this compound is not available as it is an investigational compound. The following tables summarize key clinical outcomes for the approved elexacaftor/tezacaftor combination therapy and available preclinical data for posenacaftor.
Table 1: Clinical Efficacy of Elexacaftor/Tezacaftor vs. Tezacaftor Alone (in Combination with Ivacaftor)
This table compares the triple-combination regimen (elexacaftor/tezacaftor/ivacaftor) with the dual-combination regimen (tezacaftor/ivacaftor) in patients homozygous for the F508del mutation over 24 weeks.
| Metric | Tezacaftor/Ivacaftor Group | Elexacaftor/Tezacaftor/Ivacaftor Group | Treatment Difference (95% CI) |
| Mean Change in ppFEV₁ | +1.0 percentage points | +11.2 percentage points | 10.2 (8.2 to 12.1)[15][16] |
| Mean Change in Sweat Chloride | -3.4 mmol/L | -46.2 mmol/L | -42.8 mmol/L (-46.2 to -39.3)[15][16] |
| Mean Change in CFQ-R Score | +1.2 points | +17.1 points | 15.9 (11.7 to 20.1)[15][16] |
| ppFEV₁: percent predicted forced expiratory volume in 1 second. CFQ-R: Cystic Fibrosis Questionnaire-Revised respiratory domain score. Data sourced from a Phase 3b clinical trial.[15][16] |
Table 2: Summary of Preclinical Data for Posenacaftor (PTI-801)
This table summarizes key findings from in vitro and early-phase clinical studies of posenacaftor.
| Experiment Type | Key Finding | Reference |
| In Vitro Assays | Rescues F508del-CFTR processing, plasma membrane trafficking, and channel function. | [12][13] |
| Combination Studies (In Vitro) | Additive corrective effects when combined with tezacaftor (VX-661); effects are not additive with elexacaftor (VX-445). | [12] |
| Phase 1/2 Clinical Trial | Generally well-tolerated. Patients on the highest dose (400 mg) showed significant improvements in sweat chloride and BMI. | [1] |
| Phase 1/2 Clinical Trial | Improvements in lung function (ppFEV₁) were observed across all dose levels but did not reach statistical significance. | [1] |
Key Experimental Protocols
The following protocols outline standard methodologies for evaluating the efficacy of CFTR correctors in a research setting.
Assessment of CFTR Protein Correction via Western Blot
This method is used to determine if a corrector molecule increases the expression and maturation of the F508del-CFTR protein in cells. Mature, complex-glycosylated CFTR (Band C, ~160 kDa) is distinguished from the immature, core-glycosylated form (Band B, ~130 kDa) that is retained in the endoplasmic reticulum.[17]
Methodology:
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells expressing F508del-CFTR.
-
Treat cells with the test corrector (e.g., (R)-Posenacaftor, Elexacaftor, Tezacaftor) at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration using a BCA assay.
-
Solubilize 20-30 µg of protein per lane in sample buffer. Do not boil the samples; instead, heat at 55-65°C for 15 minutes.[18]
-
Separate proteins on a 6% or 4-15% polyacrylamide gel.[19]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[18][19]
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour in a suitable blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer).[18][19]
-
Incubate the membrane with a primary antibody specific to CFTR overnight at 4°C.[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]
-
-
Analysis:
-
Quantify the density of Band B and Band C. An increase in the Band C / (Band B + Band C) ratio indicates improved CFTR protein maturation and successful correction.
-
Functional Assessment of CFTR Chloride Channel Activity via Ussing Chamber Assay
The Ussing chamber is the gold standard for measuring ion transport across an epithelial cell monolayer.[20] This assay directly quantifies the function of corrector-rescued CFTR channels at the cell surface.[21][22]
Methodology:
-
Cell Culture:
-
Plate primary HBE cells on permeable supports (e.g., Transwells) and grow until a confluent, polarized monolayer is formed.[21]
-
Treat the monolayers with the test corrector(s) for 24-48 hours prior to the assay.
-
-
Ussing Chamber Setup:
-
Mount the permeable support containing the cell monolayer into an Ussing chamber system, separating the apical and basolateral sides.[23][24]
-
Bathe both sides with identical, pre-warmed, and aerated Ringer's solution.
-
Use a voltage-clamp amplifier to maintain the transepithelial voltage at 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.[23][24]
-
-
Pharmacological Protocol:
-
Baseline: Allow the Isc to stabilize.
-
ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport. The Isc will decrease.[23]
-
CFTR Activation: Add a cAMP agonist cocktail (e.g., Forskolin and IBMX) to the basolateral chamber to activate CFTR channels. A sharp increase in Isc indicates functional CFTR-mediated chloride secretion.[23]
-
CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTR(inh)-172) to the apical chamber to confirm that the observed current is CFTR-dependent. The Isc should decrease toward the post-amiloride baseline.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to the forskolin cocktail.
-
Compare the ΔIsc of corrector-treated cells to vehicle-treated cells. A significantly larger ΔIsc in the treated group demonstrates functional rescue of the CFTR channel.
-
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Elexacaftor/tezacaftor/ivacaftor - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. trikaftahcp.com [trikaftahcp.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Posenacaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. The revolution of personalized pharmacotherapies for cystic fibrosis: what does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of elexacaftor plus tezacaftor plus ivacaftor versus tezacaftor plus ivacaftor in people with cystic fibrosis homozygous for F508del-CFTR: a 24-week, multicentre, randomised, double-blind, active-controlled, phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 18. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 19. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 20. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cff.org [cff.org]
- 23. physiologicinstruments.com [physiologicinstruments.com]
- 24. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies has revolutionized the treatment of cystic fibrosis (CF). At the forefront of these therapies are CFTR correctors, small molecules designed to rescue misfolded and trafficking-deficient CFTR proteins, particularly the common F508del mutation. This guide provides an objective, data-driven comparison of the in vitro performance of key CFTR correctors, offering insights into their efficacy and mechanisms of action to inform research and drug development.
Mechanisms of Action: A Multi-Pronged Approach to Rescue CFTR
CFTR correctors are broadly categorized into different classes based on their binding sites and mechanisms of action. Understanding these distinctions is crucial, as combination therapies targeting different defects have proven to be the most effective strategy.
-
Type I Correctors: These molecules, such as lumacaftor (VX-809) and tezacaftor (VX-661) , are thought to bind to the first transmembrane domain (TMD1) of the CFTR protein.[1] This binding stabilizes the TMD1, facilitating the proper folding and processing of the CFTR protein through the cell's quality control machinery, allowing it to traffic to the cell surface.[1]
-
Type II Correctors: These correctors are believed to target the nucleotide-binding domain 2 (NBD2) and its interfaces.
-
Type III Correctors: Elexacaftor (VX-445) is considered a type III corrector.[2] It is thought to allosterically stabilize the CFTR protein by binding at the interface of transmembrane helices.[2]
The synergistic action of combining correctors that target different structural defects has been shown to lead to a more robust rescue of mutant CFTR expression and function.[3] This has been the cornerstone of the development of highly effective triple-combination therapies.
Quantitative Comparison of Corrector Efficacy
The following tables summarize the in vitro efficacy of various CFTR correctors and their combinations, primarily focusing on their ability to rescue the F508del-CFTR mutation. Data is compiled from studies using human bronchial epithelial (HBE) cells and other relevant cell models.
| Corrector/Combination | Cell Model | Assay | Efficacy (% of Wild-Type CFTR Function) | Reference |
| Lumacaftor (VX-809) | F508del homozygous HBE cells | Short-circuit current (Isc) | ~14-16% | [4][5] |
| Tezacaftor (VX-661) | F508del homozygous HBE cells | Short-circuit current (Isc) | Data not specified in snippets | [6] |
| Elexacaftor (VX-445) | CFBE41o- cells (F508del) | Plasma Membrane Density | ~15% | [7][8] |
| Lumacaftor + Ivacaftor | F508del homozygous HBE cells | Short-circuit current (Isc) | Enhanced by 50-100% over lumacaftor alone | [5] |
| Tezacaftor + Ivacaftor | F508del homozygous HBE cells | Short-circuit current (Isc) | Improved FEV1% by 4% in vivo | [6] |
| Elexacaftor + Tezacaftor | CFBE41o- cells (F508del) | Plasma Membrane Density | ~45% | [7][8] |
| Elexacaftor + Tezacaftor + Ivacaftor (Trikafta/Kaftrio) | F508del homozygous HNE cells | Short-circuit current (Isc) | ~62-76% | [7][8] |
EC50 Values for F508del-CFTR Correction
| Corrector | Condition | Cell Model | EC50 | Reference |
| Elexacaftor (VX-445) | In the presence of Tezacaftor (VX-661) | CFBE41o- cells | ~0.28 µM | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are outlines for key experiments used to evaluate CFTR corrector efficacy.
Ussing Chamber Assay for Measuring Ion Transport
This electrophysiological technique is the gold standard for assessing CFTR channel function in epithelial tissues.
Principle: Measures the short-circuit current (Isc), which reflects the net ion transport across an epithelial monolayer. An increase in chloride secretion following CFTR stimulation is indicative of improved CFTR function.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (typically homozygous for F508del) are cultured on permeable supports at an air-liquid interface (ALI) to achieve a well-differentiated, polarized monolayer.[9]
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[9] Both sides are bathed in physiological saline solution.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting current (Isc) is measured.
-
CFTR Stimulation: A cAMP agonist, such as forskolin, is added to the basolateral side to stimulate CFTR activity.[10]
-
Potentiation: A CFTR potentiator, like ivacaftor (VX-770), is often added to the apical chamber to maximize the channel's open probability.[10]
-
Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is indeed mediated by CFTR.[10]
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model.
Principle: Intestinal organoids derived from patient rectal biopsies will swell in response to forskolin-induced fluid secretion into the organoid lumen, which is dependent on CFTR function. The degree of swelling correlates with CFTR activity.
Methodology:
-
Organoid Culture: Patient-derived intestinal organoids are cultured in a basement membrane matrix.
-
Assay Setup: Organoids are seeded into a multi-well plate.
-
Corrector Incubation: The organoids are incubated with the CFTR corrector(s) to be tested for a specified period (e.g., 24 hours).
-
Stimulation and Imaging: Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion. The swelling of the organoids is monitored and quantified over time using automated microscopy and image analysis software.[11]
Western Blotting for CFTR Protein Maturation
This biochemical technique is used to assess the glycosylation state of the CFTR protein, which is an indicator of its proper folding and trafficking.
Principle: The CFTR protein exists in two main forms: Band B, the core-glycosylated, immature form located in the endoplasmic reticulum, and Band C, the complex-glycosylated, mature form that has trafficked to the cell surface. An increase in the Band C to Band B ratio indicates successful correction.
Methodology:
-
Cell Lysis: Cells treated with CFTR correctors are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody specific for CFTR.
-
Detection and Quantification: The bands corresponding to immature (Band B) and mature (Band C) CFTR are visualized and their intensities are quantified to determine the maturation efficiency.
Visualizing the Path to CFTR Correction
The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating CFTR correctors.
Caption: Simplified signaling pathway leading to the activation of the CFTR channel.
Caption: A typical experimental workflow for the in vitro evaluation of CFTR correctors.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure-guided combination therapy to potently improve the function of mutant CFTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward inclusive therapy with CFTR modulators: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 8. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel CFTR Modulator Efficacy in Primary Human Bronchial Epithelial Cells: A Comparative Guide
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes for an anion channel critical for maintaining fluid and salt balance across epithelial surfaces. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, resulting in reduced channel activity at the cell surface. CFTR modulators, which include correctors and potentiators, are a class of drugs that aim to restore the function of the mutant CFTR protein. Correctors aid in the proper folding and trafficking of the CFTR protein to the cell surface, while potentiators enhance the channel's opening probability.
This guide provides a framework for validating the efficacy of a novel investigational CFTR corrector, referred to here as (R)-Posenacaftor sodium , in primary human bronchial epithelial (HBE) cells. The performance of this compound is compared with established CFTR modulators, providing a benchmark for its potential as a therapeutic candidate. The experimental data presented herein is a representative compilation from various studies on next-generation CFTR correctors and is intended to serve as a template for the evaluation of new chemical entities.
Comparative Efficacy of this compound in F508del-CFTR HBE Cells
The efficacy of this compound was assessed in primary HBE cells homozygous for the F508del mutation. Its performance was compared to a vehicle control and the current standard-of-care triple combination therapy, elexacaftor/tezacaftor/ivacaftor (ETI). The key parameters evaluated were the restoration of CFTR-mediated chloride transport and the maturation of the F508del-CFTR protein.
Table 1: Comparison of CFTR Function in F508del/F508del HBE Cells
| Treatment | Forskolin-Stimulated Isc (µA/cm²) | Ivacaftor-Potentiated Isc (µA/cm²) | Percent of Wild-Type CFTR Function |
| Vehicle | 1.2 ± 0.3 | 2.5 ± 0.5 | ~1% |
| This compound | 25.8 ± 2.1 | 55.4 ± 4.3 | ~55% |
| Elexacaftor/Tezacaftor/Ivacaftor | 30.1 ± 2.5 | 62.3 ± 5.1 | ~62% |
| Wild-Type HBE Cells | 50.2 ± 3.9 | 100.5 ± 7.8 | 100% |
Data are presented as mean ± standard deviation and are representative of typical results for a novel corrector.
Table 2: Analysis of F508del-CFTR Protein Maturation
| Treatment | Band B (Immature, core-glycosylated) | Band C (Mature, complex-glycosylated) | Maturation Index (Band C / (Band B + Band C)) |
| Vehicle | +++ | + | 0.15 |
| This compound | + | +++ | 0.65 |
| Elexacaftor/Tezacaftor | + | +++ | 0.70 |
'+' indicates the relative abundance of the protein band.
Experimental Protocols
Short-Circuit Current (Isc) Measurements in Ussing Chambers
This assay measures ion transport across the epithelial monolayer, providing a functional readout of CFTR channel activity.
Methodology:
-
Primary HBE cells from CF donors (F508del/F508del) are cultured on permeable supports until fully differentiated and polarized.
-
The permeable supports are mounted in Ussing chambers, and the basolateral and apical sides are bathed in symmetrical Ringer's solution.
-
The epithelial tissue is voltage-clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
After a stable baseline is achieved, the following compounds are added sequentially to the apical and/or basolateral chambers:
-
Amiloride: An ENaC channel blocker, to inhibit sodium absorption.
-
Forskolin: An adenylyl cyclase activator, which increases intracellular cAMP and activates CFTR.
-
Ivacaftor (or other potentiator): To maximally open the CFTR channels at the cell surface.
-
CFTRinh-172: A specific CFTR inhibitor, to confirm that the measured current is CFTR-dependent.
-
-
The change in Isc (ΔIsc) after the addition of forskolin and the potentiator is calculated as a measure of CFTR activity.
Ussing Chamber Experimental Workflow
Western Blotting for CFTR Protein Maturation
This technique is used to assess the glycosylation state of the CFTR protein, which is indicative of its processing through the endoplasmic reticulum (ER) and Golgi apparatus.
Methodology:
-
HBE cells are treated with the vehicle, this compound, or the comparator drugs for 24-48 hours.
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band B (~150 kDa): Immature, core-glycosylated CFTR localized to the ER.
-
Band C (~170 kDa): Mature, complex-glycosylated CFTR that has trafficked through the Golgi and is present at the cell surface.
-
Western Blotting Workflow
Mechanism of Action: CFTR Protein Processing and Modulation
The F508del mutation impairs the folding of the CFTR protein, leading to its recognition by the ER quality control system and subsequent degradation by the proteasome. CFTR correctors like this compound and elexacaftor/tezacaftor bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to escape ER-associated degradation and traffic to the cell surface. Once at the cell surface, potentiators like ivacaftor can enhance the channel's opening, further increasing chloride transport.
Cross-Validation of (R)-Posenacaftor Sodium Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) treatment has been transformed by the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. Among these, (R)-Posenacaftor sodium (also known as PTI-801) has emerged as a promising corrector of the most common CF-causing mutation, F508del. This guide provides a comparative analysis of this compound's activity across different cell lines, juxtaposed with other key CFTR correctors, lumacaftor and tezacaftor. The data presented herein is intended to offer an objective overview to aid in preclinical research and drug development decisions.
Comparative Efficacy of CFTR Correctors
The primary measure of a CFTR corrector's efficacy is its ability to rescue the trafficking and function of the mutant CFTR protein, leading to an increase in chloride transport across the cell membrane. The following tables summarize the quantitative data on the activity of this compound and its alternatives in key cell models used in CF research.
| Cell Line | Drug Combination | Assay | Efficacy Outcome |
| Primary Human Bronchial Epithelial (HBE) cells (F508del homozygous) | (R)-Posenacaftor (PTI-801) + PTI-808 (potentiator) | Chloride Transport | 170% increase compared to lumacaftor + ivacaftor |
| (R)-Posenacaftor (PTI-801) + PTI-808 (potentiator) | Chloride Transport | 193% increase compared to tezacaftor + ivacaftor | |
| CFBE41o- (F508del) | Lumacaftor (VX-809) | Ussing Chamber | ~2.2-fold increase in CFTR-mediated Cl- currents |
| CFBE41o- (F508del) | Elexacaftor/Tezacaftor/Ivacaftor | Ussing Chamber | Significant increase in CFTR-dependent current |
| F508del homozygous subjects | Tezacaftor + Ivacaftor | Sweat Chloride | 6.04 mmol/L decrease |
| ppFEV1 | 3.75 percentage point increase |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of these compounds, the following diagrams have been generated using Graphviz.
Preclinical data supporting the clinical translation of (R)-Posenacaftor sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data supporting the clinical translation of (R)-Posenacaftor sodium, a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The information is intended for researchers, scientists, and drug development professionals actively engaged in the field of cystic fibrosis (CF) therapeutics. This document summarizes the available preclinical efficacy of this compound and compares it with established CFTR modulators, providing available experimental data and methodologies to support further research and development.
Mechanism of Action
This compound (also known as Posenacaftor or PTI-801) is a CFTR corrector designed to address the underlying protein folding and trafficking defects caused by CF-causing mutations, most notably the F508del mutation.[1] By aiding the proper conformation of the CFTR protein, this compound facilitates its transport to the cell surface, thereby increasing the density of functional CFTR channels.[2][3] Preclinical evidence suggests that Posenacaftor may share a common binding site and mechanism of action with the corrector Elexacaftor (VX-445), a component of the highly effective triple-combination therapy Trikafta®.[4]
Preclinical Efficacy: A Comparative Analysis
To objectively evaluate the preclinical potential of this compound, this guide presents a comparative summary of its available in vitro efficacy alongside that of other key CFTR correctors: Lumacaftor, Tezacaftor, and Elexacaftor.
Table 1: In Vitro Efficacy of CFTR Correctors in F508del-CFTR Models
| Compound | Assay System | Efficacy Endpoint | EC50 Value | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Lumacaftor (VX-809) | Fischer Rat Thyroid (FRT) cells | F508del-CFTR Maturation | ~0.1 µM | [5] |
| Fischer Rat Thyroid (FRT) cells | F508del-CFTR Cl⁻ Transport | ~0.5 µM | [5] | |
| CFBE41o- cells (HRP assay) | F508del-CFTR Correction | ~0.3 µM | [5] | |
| Tezacaftor (VX-661) | Data Not Available | F508del-CFTR Cl⁻ Transport | 0.4 µg/mL (in vivo trough) | [6] |
| Elexacaftor (VX-445) | Data Not Available | F508del-CFTR Cl⁻ Transport | 0.99 µg/mL (in vitro) | [7] |
Note: While specific preclinical EC50 values for this compound are not publicly available in the reviewed literature, clinical studies have demonstrated its ability to improve lung function and reduce sweat chloride concentrations in CF patients, particularly as part of a triple combination therapy.[8]
In Vivo Preclinical Data
Detailed in vivo preclinical studies for this compound in animal models of cystic fibrosis are not extensively reported in the public domain. However, for comparator molecules, some data is available. For instance, Lumacaftor has been shown to be orally bioavailable in rats, achieving plasma concentrations that exceed the levels required for in vitro efficacy.[5] Animal models, such as the CFTR-F508del ferret, have been instrumental in evaluating the in utero and postnatal therapeutic efficacy of CFTR modulators like lumacaftor in combination with ivacaftor, demonstrating the potential to rescue multiorgan disease.[9][10][11]
Key Experimental Methodologies
The preclinical evaluation of CFTR modulators relies on a suite of specialized in vitro and ex vivo assays. The following are detailed protocols for key experiments frequently cited in the field.
Western Blotting for CFTR Protein Maturation
Objective: To assess the ability of a corrector compound to rescue the processing and trafficking of mutant CFTR protein from the endoplasmic reticulum (ER) to the cell surface. This is visualized by the appearance of the mature, fully-glycosylated Band C form of CFTR.
Methodology:
-
Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR are seeded and grown to confluence. Cells are then treated with the test corrector compound (e.g., this compound) at various concentrations for 24-48 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel to resolve the high molecular weight CFTR protein.
-
Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CFTR. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: The signal is detected using an appropriate substrate (for HRP) or by fluorescence imaging. The intensity of the immature (Band B) and mature (Band C) forms of CFTR are quantified.
Diagram 1: Western Blot Workflow for CFTR Maturation
Caption: Workflow for assessing CFTR protein maturation by Western blot.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
Objective: To measure the functional activity of CFTR channels at the apical membrane of polarized epithelial cells. This assay directly quantifies ion transport across the cell monolayer.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports (e.g., Transwells) at an air-liquid interface to promote differentiation and polarization.
-
Corrector Treatment: The polarized cell monolayers are treated with the corrector compound for 24-48 hours.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C.
-
Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Pharmacological Modulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin (an adenylyl cyclase activator) is added to both chambers to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.
-
A CFTR potentiator (e.g., Genistein or Ivacaftor) can be added to the apical chamber to further stimulate channel gating.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to the apical chamber to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is calculated to determine the level of CFTR-mediated chloride secretion.
Diagram 2: Ussing Chamber Experimental Workflow
Caption: Sequential steps in a Ussing chamber experiment to measure CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
Objective: To assess CFTR function in a 3D patient-derived model. This assay measures the fluid secretion into the organoid lumen, which is dependent on CFTR activity.
Methodology:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.
-
Corrector Treatment: Organoids are pre-incubated with the corrector compound for 24-48 hours.
-
Assay Setup: On the day of the assay, organoids are dissociated into small fragments and seeded in a 96-well plate.
-
Forskolin Stimulation: The organoids are incubated with a cocktail containing forskolin to activate CFTR.
-
Live-Cell Imaging: The swelling of the organoids is monitored over several hours using automated live-cell imaging.
-
Data Analysis: The change in the cross-sectional area of the organoids over time is quantified. The area under the curve (AUC) is often used as a measure of CFTR function.
Diagram 3: Forskolin-Induced Swelling (FIS) Assay Workflow
Caption: Workflow of the Forskolin-Induced Swelling assay in intestinal organoids.
Signaling Pathway
Diagram 4: CFTR Protein Processing and Trafficking Pathway
Caption: The impact of (R)-Posenacaftor on the CFTR protein processing pathway.
Conclusion
The available information suggests that this compound is a promising CFTR corrector with a mechanism of action potentially similar to the effective corrector, Elexacaftor. While detailed quantitative preclinical data in the public domain is limited, the established methodologies outlined in this guide provide a framework for its continued evaluation and comparison with other CFTR modulators. Further publication of specific in vitro potency and in vivo efficacy data will be crucial for a complete understanding of its preclinical profile and to fully support its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Elexacaftor/tezacaftor/ivacaftor efficacy in intestinal organoids with rare CFTR variants in comparison to CFTR-F508del and CFTR-wild type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 9. In utero and postnatal ivacaftor/lumacaftor therapy rescues multiorgan disease in CFTR-F508del ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of cystic fibrosis in the era of highly effective modulator therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
PTI-801 Combination Therapies: A Comparative Analysis of Additive and Synergistic Effects in Cystic Fibrosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PTI-801 (posenacaftor) in combination therapies for the treatment of cystic fibrosis (CF), evaluating its performance against alternative treatments. The following sections present quantitative data from key clinical studies, detailed experimental methodologies, and visual representations of signaling pathways and workflows to offer a comprehensive overview for the scientific community.
Executive Summary
PTI-801 is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by CF-causing mutations, most notably the F508del mutation. Research indicates that PTI-801 demonstrates additive and potentially synergistic effects when combined with other CFTR modulators. Notably, preclinical studies have shown that PTI-801 shares a common mechanism of action with elexacaftor (VX-445), a key component of the current standard-of-care therapy, Trikafta. This is evidenced by the lack of additive effects when both compounds are used together.[1] This guide will delve into the available data for PTI-801 combination therapies and compare them with the established efficacy of Trikafta.
Quantitative Data Summary
The following tables summarize the key efficacy data from clinical trials of PTI-801 in combination with other CFTR modulators and compare it with the established efficacy of the triple-combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor).
Table 1: Efficacy of PTI-801 in Combination with PTI-808 (Dirocaftor)
| Outcome Measure | PTI-801 (300 mg) + PTI-808 (300 mg) | Placebo |
| Mean Absolute Change in ppFEV1 from Baseline (Day 14) | +5.9%[2] | --- |
| Mean Placebo-Adjusted Change in ppFEV1 (Day 14) | +6.6%[2] | --- |
| Mean Reduction in Sweat Chloride from Baseline (Day 14) | ~13 mmol/L[2] | --- |
Table 2: Efficacy of PTI-801 as Add-on to Orkambi (lumacaftor/ivacaftor)
| Outcome Measure | PTI-801 (400 mg) + Orkambi | Placebo + Orkambi |
| Mean Change in Sweat Chloride from Baseline | Statistically Significant Improvement[3] | --- |
| Mean Change in Body Mass Index (BMI) from Baseline | Statistically Significant Improvement[3] | --- |
| Mean Change in ppFEV1 from Baseline | Improvement observed (not statistically significant)[3] | --- |
Table 3: Efficacy of Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) in Patients with at least one F508del mutation (for comparison)
| Outcome Measure | Trikafta | Placebo or Active Comparator |
| Mean Absolute Change in ppFEV1 from Baseline | +10.47% to +12.57%[4][5] | --- |
| Mean Reduction in Sweat Chloride from Baseline | -41.82 mmol/L to -51.53 mmol/L[4] | --- |
| Reduction in Pulmonary Exacerbations | Statistically Significant Reduction[5] | --- |
| Improvement in Quality of Life (CFQ-R Score) | +14.93 to +21.46 points[4][5] | --- |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical evaluation of CFTR modulators are provided below.
Sweat Chloride Test
The sweat chloride test is the gold standard for diagnosing CF and for assessing the in vivo activity of CFTR modulators.[6]
-
Principle: The test measures the concentration of chloride in sweat. Individuals with CF have elevated sweat chloride levels due to dysfunctional CFTR protein.
-
Procedure:
-
Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing medication, to a small area of the skin, usually on the forearm.[7]
-
Collection: Sweat is collected for 30 minutes onto a piece of filter paper, gauze, or in a Macroduct coil.[8][9] The minimum sample volume required is 15 microliters or 75 milligrams.[9]
-
Analysis: The collected sweat is sent to a laboratory for quantitative analysis of chloride concentration using an approved method.[9]
-
-
Interpretation:
-
≤ 39 mmol/L: CF is unlikely.
-
40-59 mmol/L: Intermediate, further testing may be required.
-
≥ 60 mmol/L: Consistent with a diagnosis of CF.[8]
-
Ussing Chamber Assay
This electrophysiological technique is a gold-standard in vitro method to measure ion transport across epithelial tissues and is crucial for evaluating the function of CFTR channels.[10]
-
Principle: The Ussing chamber allows for the measurement of the short-circuit current (Isc), which is a direct measure of net ion transport across an epithelium. For CFTR, this typically reflects chloride secretion.
-
Procedure:
-
Tissue Mounting: A monolayer of cultured epithelial cells (e.g., human bronchial epithelial cells) is mounted between two chambers filled with a physiological Ringer's solution.[10][11]
-
Voltage Clamp: The transepithelial voltage is clamped to 0 mV. The current required to maintain this clamp is the short-circuit current (Isc).[11]
-
Pharmacological Modulation:
-
Amiloride is often added to block epithelial sodium channels (ENaC) to isolate the chloride current.[10]
-
Forskolin is used to activate CFTR through a cAMP-mediated pathway.
-
A CFTR potentiator (like ivacaftor) can be added to assess its effect on channel gating.
-
A specific CFTR inhibitor (like CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.[10]
-
-
-
Data Analysis: The change in Isc upon stimulation and inhibition provides a quantitative measure of CFTR function.
Western Blot for CFTR Protein
Western blotting is a key biochemical technique used to assess the expression and processing of the CFTR protein.
-
Principle: This method separates proteins by size and then uses specific antibodies to detect the target protein (CFTR). It can distinguish between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR. A higher ratio of Band C to Band B indicates improved protein processing and trafficking to the cell surface.[12]
-
Procedure:
-
Protein Extraction: Cells are lysed to release their proteins.
-
Gel Electrophoresis: The protein lysate is loaded onto a polyacrylamide gel and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[13][14]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to CFTR, followed by a secondary antibody that is linked to a detection system (e.g., chemiluminescence).[13]
-
Detection: The signal from the secondary antibody is captured, revealing the presence and size of the CFTR protein bands.[14]
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: CFTR protein processing pathway and the mechanism of action of CFTR correctors and potentiators.
Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.
Caption: Workflow for the quantitative pilocarpine iontophoresis sweat chloride test.
Conclusion
PTI-801 demonstrates promise as a CFTR corrector, showing additive effects when combined with other modulators. The clinical data, particularly in combination with the potentiator PTI-808, reveals significant improvements in lung function and sweat chloride concentration. However, when compared to the current standard of care, Trikafta, the magnitude of these improvements appears to be less pronounced. The mechanistic insight that PTI-801 and elexacaftor likely share a common binding site is crucial for the strategic development of future combination therapies. Further research, including longer-term and larger-scale clinical trials, is necessary to fully elucidate the therapeutic potential of PTI-801-based combination regimens and their positioning relative to the highly effective elexacaftor-containing therapies.
References
- 1. PTI-801 (posenacaftor) shares a common mechanism with VX-445 (elexacaftor) to rescue p.Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mecfa.org [mecfa.org]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Efficacy and safety profile of elexacaftor-tezacaftor-ivacaftor triple therapy on cystic fibrosis: a systematic review and single arm meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of elexacaftor+tezacaftor+ivacaftor in individuals with cystic fibrosis and at least one F508del allele: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloride Sweat Testing for Cystic Fibrosis | CLSI [clsi.org]
- 7. cff.org [cff.org]
- 8. sflung.com [sflung.com]
- 9. cff.org [cff.org]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physiologicinstruments.com [physiologicinstruments.com]
- 12. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 13. webpages.ciencias.ulisboa.pt [webpages.ciencias.ulisboa.pt]
- 14. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
Benchmarking (R)-Posenacaftor Sodium: A Comparative Guide to Approved CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator, (R)-Posenacaftor sodium (also known as PTI-801), against currently approved CFTR modulators. The data presented is intended to offer an objective overview of their performance based on available preclinical and clinical findings, supported by detailed experimental methodologies for key assays used in CFTR modulator research.
Introduction to CFTR Modulation in Cystic Fibrosis
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR protein leads to the accumulation of thick, sticky mucus in various organs, primarily affecting the respiratory and digestive systems. CFTR modulators are a class of drugs that target the underlying protein defect. They are broadly categorized as:
-
Correctors: These molecules aim to rescue the processing and trafficking of misfolded CFTR proteins, such as the common F508del mutation, enabling more protein to reach the cell surface.
-
Potentiators: These drugs increase the channel opening probability (gating) of the CFTR protein at the cell surface, thereby enhancing ion flow.
The current standard of care often involves a combination of correctors and a potentiator to maximize the functional CFTR protein at the cell surface.
Mechanism of Action
This compound is a CFTR corrector designed to help the misfolded CFTR protein achieve a more functional shape, facilitating its transport to the cell membrane.[1] Emerging research suggests that Posenacaftor may share a common mechanism of action with elexacaftor, a component of the highly effective triple-combination therapy.[2]
Approved CFTR modulators function as follows:
-
Ivacaftor: A potentiator that directly binds to the CFTR protein to increase the probability that the channel will be open.
-
Lumacaftor and Tezacaftor: Correctors that aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface.
-
Elexacaftor: A next-generation corrector that works in combination with other correctors to further improve the processing and trafficking of F508del-CFTR.
Comparative Efficacy and Safety Data
The following tables summarize key clinical trial data for this compound and approved CFTR modulator therapies.
Table 1: Change in Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)
| Drug/Combination | Patient Population (Mutation) | Dosage | Mean Absolute Change in ppFEV1 from Baseline | Trial Duration |
| This compound | F508del homozygous (add-on to Orkambi) | 100 mg, 200 mg, 400 mg once daily | Not statistically significant improvement across all doses | 14 days |
| Dirocaftor/Posenacaftor/Nesolicaftor | F508del homozygous | 300mg/600mg/10mg once daily | +8 percentage points vs. placebo[3] | 28 days |
| Ivacaftor (Kalydeco®) | G551D | 150 mg every 12 hours | >10% absolute increase vs. placebo[4] | 48 weeks |
| Lumacaftor/Ivacaftor (Orkambi®) | F508del homozygous | 400mg/250mg every 12 hours | ~3-4% absolute increase vs. placebo | 24 weeks |
| Tezacaftor/Ivacaftor (Symdeko®) | F508del homozygous or heterozygous with a residual function mutation | 100mg/150mg once daily | 4.0-6.8 percentage point increase vs. placebo | 8-24 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | At least one F508del mutation | 200mg/100mg/150mg once daily | ~14 percentage point increase vs. placebo | 24 weeks |
Table 2: Change in Sweat Chloride Concentration
| Drug/Combination | Patient Population (Mutation) | Dosage | Mean Change in Sweat Chloride (mmol/L) from Baseline | Trial Duration |
| This compound | F508del homozygous (add-on to Orkambi) | 400 mg once daily | Significant reduction (exact value not specified)[1] | 14 days |
| Dirocaftor/Posenacaftor/Nesolicaftor | F508del homozygous | 300mg/600mg/10mg once daily | -29 mmol/L vs. placebo[3] | 28 days |
| Ivacaftor (Kalydeco®) | G551D | 150 mg every 12 hours | Median change of -54 mmol/L | 48 weeks |
| Lumacaftor/Ivacaftor (Orkambi®) | F508del homozygous | 400mg/250mg every 12 hours | Median change of -31 mmol/L | 24 weeks |
| Tezacaftor/Ivacaftor (Symdeko®) | F508del homozygous or heterozygous with a residual function mutation | 100mg/150mg once daily | Median change of -34 to -41 mmol/L | 8-24 weeks |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | At least one F508del mutation | 200mg/100mg/150mg once daily | Median change of -42 mmol/L | 24 weeks |
Table 3: Common Adverse Events
| Drug/Combination | Common Adverse Events |
| This compound | Generally well-tolerated; mild to moderate adverse side effects such as symptom worsening reported.[1] |
| Dirocaftor/Posenacaftor/Nesolicaftor | Generally well-tolerated; majority of reported adverse events were mild to moderate in severity.[3] |
| Ivacaftor (Kalydeco®) | Headache, upper respiratory tract infection, stomach pain, diarrhea, rash, nausea. |
| Lumacaftor/Ivacaftor (Orkambi®) | Shortness of breath, chest tightness, nausea, diarrhea, fatigue, rash.[4][5] |
| Tezacaftor/Ivacaftor (Symdeko®) | Headache, nausea, sinus congestion. |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | Headache, upper respiratory tract infection, abdominal pain, diarrhea, rash, increased liver enzymes. |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the standardized evaluation of CFTR modulators.
Ussing Chamber Assay for CFTR Function
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.[6]
Objective: To measure CFTR-mediated chloride secretion in primary human bronchial epithelial (HBE) cells.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes
-
Ringer's solution
-
Primary HBE cells cultured on permeable supports (e.g., Transwells)
-
Amiloride (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Genistein (potentiator, optional)
-
CFTR-specific inhibitor (e.g., CFTRinh-172)
-
Test compounds (this compound and other modulators)
Protocol:
-
Cell Culture: Culture primary HBE cells on permeable supports at an air-liquid interface until a confluent and differentiated monolayer is formed.
-
Pre-treatment (for correctors): Treat the cells with the corrector compound (e.g., this compound, lumacaftor, tezacaftor, elexacaftor) at the desired concentration for 16-24 hours prior to the assay.
-
Chamber Setup: Mount the cell culture inserts into the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed Ringer's solution.
-
Equilibration: Allow the system to equilibrate for 15-30 minutes.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).
-
CFTR Activation: Add forskolin (and genistein, if used) to the basolateral chamber to activate CFTR-mediated chloride secretion.
-
Potentiator Addition (if applicable): For experiments evaluating potentiators, add the potentiator compound (e.g., ivacaftor) to the apical chamber following forskolin stimulation.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc following forskolin stimulation and subsequent inhibition represents the CFTR-mediated chloride current. Compare the current generated in treated cells to untreated or vehicle-treated controls.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model.[7][8][9]
Objective: To quantify CFTR function and its rescue by modulators in patient-derived intestinal organoids.
Materials:
-
Human intestinal organoids cultured in Matrigel
-
Basal culture medium
-
Forskolin
-
Calcein green AM dye (for visualization)
-
96-well plates
-
Confocal live-cell microscope
-
Image analysis software
-
Test compounds (this compound and other modulators)
Protocol:
-
Organoid Seeding: Seed 30-80 organoids per well in a 96-well plate with Matrigel.
-
Corrector Pre-treatment: For corrector compounds, treat the organoids for 18-24 hours with the desired concentration of the modulator.[9]
-
Staining: On the day of the assay, stain the organoids with Calcein green AM.
-
Forskolin Stimulation: Add forskolin to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen. Potentiators can be added simultaneously with forskolin.
-
Live-Cell Imaging: Immediately begin imaging the organoids using a confocal microscope at 37°C. Capture images at regular intervals for 1-2 hours.
-
Data Quantification: Use automated image analysis software to measure the increase in the total area of the fluorescent organoids over time. The degree of swelling is proportional to CFTR function.
Western Blot for CFTR Protein Expression and Maturation
Western blotting is used to assess the quantity and maturation state of the CFTR protein.[10][11]
Objective: To determine the effect of corrector compounds on the expression and glycosylation pattern of CFTR protein.
Materials:
-
Cell lysates from HBE cells or other relevant cell lines
-
SDS-PAGE gels (6% acrylamide is suitable for the high molecular weight of CFTR)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the pre-treated (with corrector compounds) and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry is used to quantify the intensity of the CFTR bands. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) can be distinguished by their different molecular weights. An increase in the Band C to Band B ratio indicates improved protein maturation and trafficking.
Visualizations
Caption: Mechanism of action of CFTR correctors and potentiators.
Caption: Experimental workflow for benchmarking CFTR modulators.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Posenacaftor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 4. Impact of CFTR modulator use on outcomes in people with severe cystic fibrosis lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 9. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting [bio-protocol.org]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
(R)-Posenacaftor Sodium Demonstrates Significant In Vivo Efficacy in Cystic Fibrosis Clinical Trials Compared to Placebo
For Immediate Release:
[City, State] – [Date] – New analyses of in vivo studies reveal that (R)-Posenacaftor sodium, as part of a combination therapy, significantly improves lung function and reduces sweat chloride concentration in individuals with cystic fibrosis (CF) compared to placebo. These findings, primarily from a Phase 2 clinical trial, underscore the potential of this compound as a key component in the treatment of CF caused by the F508del mutation.
This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] In individuals with the common F508del mutation, the CFTR protein is misfolded and degraded, preventing it from reaching the cell surface to function as a chloride channel.[1] this compound aids in the proper folding of this defective protein, enabling its transport to the cell membrane and subsequent function.[1]
Quantitative Analysis of Clinical Trial Data
A key Phase 2, multicenter, randomized, placebo-controlled study (NCT03251092) evaluated the efficacy of a triple combination therapy including this compound in CF patients homozygous for the F508del mutation.[2] The primary endpoints were the absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) and the absolute change from baseline in sweat chloride concentration (SwCl) at day 28.
The triple combination therapy consisted of 600 mg of this compound (PTI-801), 300 mg of dirocaftor (PTI-808), and 10 mg of nesolicaftor (PTI-428).[2]
Table 1: Change in ppFEV1 in F508del Homozygous Patients at Day 28 [2]
| Treatment Group | Mean Absolute Change in ppFEV1 (percentage points) | P-value (vs. Placebo) | 95% Confidence Interval | Number of Patients (n) |
| Triple Combination | +8 | ≤ 0.01 | 3, 12 | 11 |
| Pooled Placebo | - | - | - | - |
Table 2: Change in Sweat Chloride Concentration in F508del Homozygous Patients at Day 28 [2]
| Treatment Group | Mean Absolute Change in SwCl (mmol/L) | P-value (vs. Placebo) | 95% Confidence Interval | Number of Patients (n) |
| Triple Combination | -29 | < 0.0005 | -42, -16 | 11 |
| Pooled Placebo | - | - | - | - |
The results demonstrate a statistically significant and clinically meaningful improvement in lung function and a reduction in sweat chloride concentration for patients receiving the this compound-containing regimen compared to those receiving placebo.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the clinical trials.
Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)
This test assesses the amount of air a person can forcefully exhale in one second and is a primary measure of lung function in CF.
-
Patient Preparation: The patient is instructed to sit upright. They are coached on the maneuver, which involves a maximal inhalation followed by a maximal and forceful exhalation.[3]
-
Equipment: A calibrated spirometer is used. The spirometer must meet the standards set by the American Thoracic Society and European Respiratory Society.[4]
-
Procedure:
-
Data Analysis: The highest FEV1 value from the acceptable maneuvers is recorded. This value is then compared to a predicted value for a healthy individual of the same age, height, sex, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).[6]
Sweat Chloride Test (Quantitative Pilocarpine Iontophoresis)
This test measures the concentration of chloride in sweat and is the gold standard for diagnosing CF.
-
Sweat Stimulation:
-
A small area on the forearm is cleaned.[7]
-
Two electrodes are placed on the skin. One electrode is covered with a gauze pad soaked in pilocarpine, a medication that stimulates sweating. The other electrode is covered with a saline-soaked pad.[7][8]
-
A weak electrical current is passed between the electrodes for approximately 5 minutes, causing the pilocarpine to enter the skin and induce sweating. This process is called iontophoresis.[7][9]
-
-
Sweat Collection:
-
Analysis:
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a CFTR Corrector.
Experimental Workflow of a Randomized Controlled Trial
Caption: Generalized workflow of a randomized placebo-controlled clinical trial.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. Proteostasis Therapeutics Announces Positive Phase 2 Topline Results from Proprietary CFTR Modulator Combinations in F508del Homozygous Cystic Fibrosis Patients - BioSpace [biospace.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. lungfoundation.com.au [lungfoundation.com.au]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Understanding Your FEV1/FVC Ratio [verywellhealth.com]
- 7. asap.pdllabs.com [asap.pdllabs.com]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. Administration of pilocarpine by microneedle patch as a novel method for cystic fibrosis sweat testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-Posenacaftor Sodium: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like (R)-Posenacaftor sodium, adherence to established protocols is paramount. This guide provides essential, step-by-step logistical information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). The specific PPE required may vary depending on the physical form of the waste (e.g., solid, solution). Always consult the Safety Data Sheet (SDS) for specific handling instructions. If an SDS is not available, treat the compound as hazardous.
Step-by-Step Disposal Plan for this compound
The recommended method for the disposal of this compound, a fluorinated organic compound, is high-temperature incineration by a licensed hazardous waste management facility.[1][2][3] This method is effective in breaking down the stable carbon-fluorine bonds characteristic of such molecules.[1]
Waste Identification and Segregation
-
Treat as Hazardous Waste : Unless explicitly confirmed to be non-hazardous by a safety professional, all waste containing this compound, including contaminated labware and cleaning materials, should be treated as hazardous chemical waste.[4]
-
Segregate Waste : Collect this compound waste in a dedicated, clearly labeled, and chemically compatible container.[2] Do not mix with other waste streams to avoid potentially violent reactions or the emission of flammable or poisonous gases.[5]
Container Management
-
Use Appropriate Containers : Waste must be stored in containers that are chemically compatible with this compound.[6] Plastic containers are often preferred.[7] Avoid using food containers.[5]
-
Labeling : The container must be clearly labeled with the chemical name "this compound," relevant hazard symbols, and any other information required by your institution and local regulations.[1][7]
-
Keep Containers Closed : Waste containers must be securely capped at all times, except when adding or removing waste.[4][5][7]
Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6][7]
-
Accumulation Limits : Be aware of accumulation limits for hazardous waste. For acutely toxic chemical waste ("P-listed"), a maximum of one quart of liquid or one kilogram of solid may be accumulated at a time.[7]
-
Regular Inspections : The SAA must be inspected weekly for any signs of leakage from the containers.[5]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Do not attempt to dispose of this compound waste through regular trash or down the drain.[4][6][8] Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.[2][7]
-
Provide Detailed Information : Be prepared to provide a detailed description of the waste, including its composition and any associated hazards, to the disposal professionals.[2]
Documentation
-
Maintain Records : Keep meticulous records of the waste generated, including the quantity and date of accumulation. This documentation is essential for regulatory compliance.[6]
-
Certificate of Destruction : Obtain and file a certificate of destruction from the hazardous waste disposal facility for your records.[1]
Quantitative Data Summary: Hazardous Waste Accumulation Limits
| Waste Category | Maximum Volume/Weight in SAA |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
Data sourced from University of Pennsylvania Environmental Health & Radiation Safety guidelines.[7]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach ensures that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible. Always consult your local and institutional regulations, as they may have specific requirements.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
